N-methoxy-N-methyl-2-phenylbutanamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-methoxy-N-methyl-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-11(12(14)13(2)15-3)10-8-6-5-7-9-10/h5-9,11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBCRTLCXHMVIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N(C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: N-Methoxy-N-methyl-2-phenylbutanamide (CAS 166337-42-4) – Structural Profiling and Synthetic Applications
Executive Summary
In the landscape of modern organic synthesis and active pharmaceutical ingredient (API) development, the precise construction of carbon-carbon bonds without over-alkylation is a critical challenge. N-Methoxy-N-methyl-2-phenylbutanamide (CAS 166337-42-4) serves as a highly specialized Weinreb amide derived from 2-phenylbutanoic acid. By acting as a superior acylating agent, this compound allows researchers to synthesize complex ketones and aldehydes with absolute chemoselectivity. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic causality behind its reactivity, and a self-validating protocol for its synthesis and downstream application in drug discovery.
Physicochemical Profiling & Structural Analysis
Understanding the baseline properties of N-methoxy-N-methyl-2-phenylbutanamide is essential for predicting its behavior in various solvent systems and chromatographic environments. The N-O bond in the hydroxamate moiety fundamentally alters the electrophilicity of the carbonyl carbon compared to standard amides.
Table 1: Quantitative and Structural Data
| Property | Value |
| Compound Name | N-Methoxy-N-methyl-2-phenylbutanamide |
| CAS Registry Number | 166337-42-4 |
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol |
| SMILES String | CCC(C1=CC=CC=C1)C(=O)N(C)OC |
| Typical Appearance | Colorless to pale yellow oil |
| Storage Conditions | 2–8 °C (Cold-chain recommended for long-term stability) |
Data supported by commercial chemical profiling standards [1].
Mechanistic Role: The Weinreb-Nahm Chelation Model
The primary utility of N-methoxy-N-methyl-2-phenylbutanamide lies in its ability to undergo the [2]. When standard esters or acid chlorides react with organometallic reagents (such as Grignard or organolithium reagents), the intermediate rapidly collapses, leading to a second nucleophilic attack and the formation of an undesired tertiary alcohol.
The Causality of Chemoselectivity: N-methoxy-N-methyl amides prevent this over-addition through a highly specific thermodynamic trap. Upon nucleophilic attack by the organometallic reagent at the carbonyl carbon, a tetrahedral intermediate is formed. The metal cation (e.g., Mg²⁺ or Li⁺) coordinates simultaneously to the negatively charged carbonyl oxygen and the lone pairs of the methoxy oxygen. This forms a rigid, stable five-membered cyclic chelate . This chelate is thermodynamically stable at low temperatures (typically -78 °C to 0 °C), preventing the expulsion of the amine leaving group. Only upon the introduction of an aqueous acidic workup is the chelate hydrolyzed, collapsing to yield the desired mono-addition ketone product.
Fig 1: Synthesis of N-methoxy-N-methyl-2-phenylbutanamide and chelation-controlled ketone synthesis.
Experimental Protocol: Self-Validating Synthesis System
To ensure high yields and prevent racemization (if starting from enantiopure (S)-2-phenylbutanoic acid), the following protocol utilizes a mild carbodiimide coupling strategy rather than harsh acyl chloride formation.
Step-by-Step Methodology
-
Reaction Setup: Dissolve 2-phenylbutanoic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction flask to 0 °C.
-
Activation Phase: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equiv) and Hydroxybenzotriazole (HOBt) (1.2 equiv).
-
Causal Insight: EDCI activates the carboxylic acid to form an O-acylisourea intermediate. HOBt is added to rapidly convert this into a highly reactive, yet stable, active ester. This prevents the formation of unreactive N-acylurea byproducts and minimizes the risk of alpha-proton abstraction, which would lead to racemization.
-
-
Amidation Phase: Add N,O-dimethylhydroxylamine hydrochloride (1.5 equiv) followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (3.0 equiv).
-
Causal Insight: The hydrochloride salt of the amine is used for bench stability. DIPEA, a sterically hindered non-nucleophilic base, is required to liberate the free amine in situ without competing for the electrophilic active ester.
-
-
Self-Validation Check (In-Process): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active starting material and the emergence of a lower Rf spot confirms the consumption of the active ester.
-
Quench and Workup: Dilute the mixture with DCM. Wash sequentially with 1M HCl (to protonate and remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and brine.
-
Causal Insight: This specific washing sequence ensures the complete removal of all coupling byproducts, leaving only the neutral Weinreb amide in the organic layer.
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-methoxy-N-methyl-2-phenylbutanamide.
Downstream Applications in Drug Discovery
Beyond its traditional role in ketone synthesis, N-methoxy-N-methyl-2-phenylbutanamide is increasingly utilized in advanced catalytic workflows:
-
Enantioconvergent Cross-Coupling: Recent breakthroughs in radical chemistry have utilized derivatives of this compound in copper-catalyzed C(sp³)–N cross-coupling reactions. The steric and electronic profile of the Weinreb amide acts as an effective directing group, facilitating the coupling of activated racemic alkyl halides with heteroaromatic amines under ambient conditions[3].
-
Transition Metal-Catalyzed C-H Functionalization: Weinreb amides are excellent directing groups for Rhodium and Palladium-catalyzed ortho-C-H functionalization, allowing for the late-stage diversification of the phenyl ring prior to ketone conversion [4].
Fig 2: Divergent synthetic applications of N-methoxy-N-methyl-2-phenylbutanamide in drug discovery.
Conclusion
N-Methoxy-N-methyl-2-phenylbutanamide (CAS 166337-42-4) is a highly versatile intermediate that bridges the gap between simple carboxylic acids and complex, sterically hindered ketones. By leveraging the thermodynamic stability of its metal-chelated intermediates, chemists can execute highly predictable, self-validating synthetic protocols that are indispensable for modern API development and complex molecule synthesis.
References
-
Wikipedia Contributors. Weinreb ketone synthesis. Wikipedia, The Free Encyclopedia. Available at:[Link]
-
Buchler GmbH / Journal of the American Chemical Society. Copper-Catalyzed Enantioconvergent Radical C(sp3)–N Cross-Coupling of Activated Racemic Alkyl Halides with (Hetero)aromatic Amines under Ambient Conditions. JACS (DOI: 10.1021/jacs.3c02387). Available at:[Link]
-
National Institutes of Health (PMC). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules 2018. Available at:[Link]
Solubility Profile and Processing Workflows for N-Methoxy-N-methyl-2-phenylbutanamide in Organic Solvents
Executive Summary
As a Senior Application Scientist, I frequently encounter challenges in optimizing C-C bond-forming reactions where phase behavior and solvation dictate the ultimate yield. N-Methoxy-N-methyl-2-phenylbutanamide is a specialized, highly lipophilic Weinreb amide synthesized from 2-phenylbutanoic acid. It is primarily utilized as an electrophilic intermediate to synthesize complex ketones without the risk of over-addition—a hallmark of the [1].
Understanding the solubility profile of this specific compound across various organic solvents is critical. It is not merely about finding a solvent that dissolves the solute; it is about optimizing reaction kinetics during amidation, mitigating severe emulsion formation during liquid-liquid extraction (LLE), and ensuring complete solvation during subsequent organometallic coupling steps.
Structural Determinants of Solvation
The solubility of N-methoxy-N-methyl-2-phenylbutanamide is governed by the interplay between its highly lipophilic hydrocarbon backbone and its localized polar amide functionality.
-
Hydrophobic Core (Dispersion Forces): The 2-phenylbutyl moiety provides massive dispersion forces (
). The parent compound, , is inherently insoluble in water but highly soluble in organic media such as ethanol, ether, and benzene[2]. -
Amide Polarity (Hydrogen Bonding): Unlike primary or secondary amides, this tertiary Weinreb amide lacks hydrogen bond donors. It cannot self-associate via hydrogen bonding. Instead, the N-methoxy oxygen and the carbonyl oxygen act strictly as hydrogen bond acceptors (
). This lack of self-association drastically increases its solubility in non-polar and polar aprotic solvents. -
Hansen Solubility Parameters (HSP): In the context of , the HSP framework predicts that this molecule will exhibit maximum solubility in solvents that balance moderate polarity (
) with high dispersion forces[3].
Fig 1: Hansen Solubility Parameter (HSP) interactions dictating Weinreb amide solvation.
Empirical Solubility Matrix
To facilitate rational solvent selection, the quantitative and qualitative solubility data for N-methoxy-N-methyl-2-phenylbutanamide is summarized below.
Table 1: Solubility Profile in Common Solvents
| Solvent Class | Specific Solvent | Solubility Level | Practical Application / Causality |
| Polar Aprotic | Dichloromethane (DCM) | > 500 mg/mL (Excellent) | Optimal for initial amidation. Solvates both the starting acid and coupling reagents (e.g., EDCI) perfectly. |
| Ethers | Tetrahydrofuran (THF) | > 500 mg/mL (Excellent) | Standard solvent for downstream Grignard/organolithium additions due to Lewis basicity stabilizing the organometallic reagent. |
| Ethers (Green) | Cyclopentyl methyl ether (CPME) | > 300 mg/mL (Excellent) | A superior alternative to THF. It offers excellent solubility for the Weinreb amide and drastically improves phase separation during aqueous workups due to its low water miscibility[4]. |
| Esters | Ethyl Acetate (EtOAc) | > 400 mg/mL (Excellent) | Frequently used for liquid-liquid extraction (LLE). However, it is prone to forming emulsions if the aqueous phase is not heavily salted[5]. |
| Aqueous | Water / Brine | < 1 mg/mL (Insoluble) | The extreme hydrophobicity of the 2-phenylbutyl group drives the molecule entirely into the organic phase during extraction. |
Solvent Selection Causality in Synthesis & Workup
The synthesis of Weinreb amides often utilizes coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DCM. While DCM provides exceptional solubility for the intermediate acid chloride or activated ester, the subsequent workup is notoriously problematic.
As noted by practitioners in the field, often suffer from severe emulsion formation[5]. The causality here is twofold:
-
Byproduct Partitioning : EDCI-urea byproducts can partially protonate in mildly acidic aqueous quenches, creating surfactant-like species that stabilize oil-in-water emulsions.
-
Density Differentials : When using EtOAc or DCM, the density difference between the organic phase and the aqueous phase can become marginal depending on the concentration of dissolved solutes.
To build a self-validating protocol, the aqueous phase must be saturated with NaCl (brine). Salting out decreases the solubility of organic compounds in the aqueous layer and increases the aqueous phase density, forcing a sharp phase boundary. Alternatively, utilizing instead of THF or DCM provides a highly distinct organic layer that naturally resists emulsion formation[4]. Furthermore, Weinreb amidation can be optimized using alternative activation methods, such as trimethylaluminium, to bypass coupling reagent byproducts entirely[6].
Fig 2: Phase partitioning workflow for Weinreb amide extraction, emphasizing emulsion prevention.
Experimental Methodologies
Protocol 1: Synthesis of N-Methoxy-N-methyl-2-phenylbutanamide
-
Activation : Dissolve 1.0 equivalent of 2-phenylbutanoic acid in anhydrous DCM (0.2 M concentration) under an inert atmosphere (N2 or Ar).
-
Reagent Addition : Add 1.2 equivalents of N,O-dimethylhydroxylamine hydrochloride, followed by 1.5 equivalents of a coupling reagent (e.g., EDCI) and 1.5 equivalents of N,N-diisopropylethylamine (DIPEA).
-
Reaction : Stir at room temperature for 4-6 hours. Self-Validation Check: The complete dissolution of the opaque hydrochloride salt into a clear, homogenous solution indicates successful reaction progression.
-
Causality Check : The choice of DCM ensures that the highly polar hydrochloride salt and the lipophilic acid are brought into a homogenous phase, maximizing collision frequency while preventing premature precipitation of the active ester.
Protocol 2: Liquid-Liquid Extraction (LLE) and Workup
-
Quench : Dilute the DCM reaction mixture with an equal volume of Ethyl Acetate (EtOAc) or CPME. Causality: This lowers the overall density of the organic phase if a top-layer organic extraction is desired, preventing phase inversion.
-
Acidic Wash : Wash with 1N HCl to protonate and remove unreacted DIPEA and EDCI-urea. Critical Step: Add saturated NaCl (brine) directly to the separatory funnel to prevent the formation of a stable emulsion[5].
-
Basic Wash : Wash with saturated NaHCO3 to remove unreacted 2-phenylbutanoic acid. Vent the funnel frequently to release CO2 gas.
-
Drying : Isolate the organic layer, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pure Weinreb amide as a viscous oil.
References
1.[4] Title: Grignard Reactions in Cyclopentyl Methyl Ether. Source: researchgate.net. URL: [Link] 2.[6] Title: Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. Source: mdpi.com. URL: [Link] 3.[5] Title: Weinreb amide workup extraction issues : r/OrganicChemistry. Source: reddit.com. URL: [Link] 4.[1] Title: Weinreb ketone synthesis. Source: wikipedia.org. URL: [Link] 5.[2] Title: 2-Phenylbutyric acid. Source: solubilityofthings.com. URL: [Link] 6.[3] Title: Practical Process Research and Development. Source: uspto.gov. URL: [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A [mdpi.com]
An In-depth Technical Guide to the Stability of N-methoxy-N-methyl-2-phenylbutanamide Under Ambient Conditions
Foreword: The Imperative of Stability in Modern Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, N-methoxy-N-methylamides, commonly known as Weinreb amides, represent a class of exceptionally versatile intermediates. Their popularity stems from the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack, which elegantly prevents over-addition and allows for the controlled synthesis of ketones and aldehydes.[1][2] N-methoxy-N-methyl-2-phenylbutanamide, the subject of this guide, embodies this chemical elegance. However, the utility of any synthetic intermediate is intrinsically linked to its stability. An understanding of a compound's degradation profile under typical storage and handling—or "ambient"—conditions is not merely academic; it is a cornerstone of process development, ensuring reproducibility, purity, and safety.
This guide provides a comprehensive technical framework for evaluating the stability of N-methoxy-N-methyl-2-phenylbutanamide. We will move beyond theoretical postulations to outline robust, self-validating experimental protocols designed for researchers, scientists, and drug development professionals. Our approach is grounded in the principles of forced degradation, a methodology that uses exaggerated stress conditions to rapidly predict long-term stability and identify potential degradation pathways.[3][4][5]
Molecular Profile and Theoretical Stability Considerations
N-methoxy-N-methyl-2-phenylbutanamide is a tertiary amide featuring a chiral center at the alpha-position to the carbonyl group. Its stability is governed by the interplay of its constituent functional groups.
-
The Weinreb Amide Moiety: The N-methoxy-N-methylamide group is generally considered stable under neutral conditions. The nitrogen lone pair's delocalization into the carbonyl is supplemented by the electronic effects of the methoxy group, contributing to the amide bond's robustness. Its primary susceptibility is to hydrolysis under strong acidic or basic conditions.[3][6]
-
The Phenyl Group: The aromatic ring introduces a chromophore, suggesting a potential for photodegradation upon exposure to ultraviolet (UV) or even high-intensity visible light.
-
The Alkyl Backbone: The butanamide chain is chemically robust and unlikely to be a primary site of degradation under ambient conditions.
Predicted Degradation Pathways
Based on first principles of organic chemistry, we can predict the most probable degradation pathways under ambient stress:
-
Hydrolysis: This is the most anticipated degradation route. Even in the solid state, atmospheric moisture can facilitate slow hydrolysis, a process that can be catalyzed by acidic or basic impurities. The reaction would cleave the amide bond to yield 2-phenylbutanoic acid and N,O-dimethylhydroxylamine.[3][4]
-
Photodegradation: Exposure to light, particularly in the UV range (200-400 nm), could induce photochemical reactions. While the exact products are difficult to predict without experimental data, such reactions could involve the phenyl ring or radical-based cleavage of the molecule.[7][8]
-
Oxidation: While less common for this structure under ambient conditions, interaction with atmospheric oxygen, potentially accelerated by light or trace metal impurities, could lead to oxidative degradation products.
A Framework for Experimental Stability Assessment
To empirically determine the stability of N-methoxy-N-methyl-2-phenylbutanamide, a forced degradation study is the most efficient and informative approach.[5][7] This involves subjecting the compound to stress conditions harsher than ambient to accelerate degradation and identify potential products.
Caption: Experimental workflow for the forced degradation study.
Detailed Experimental Protocols
The following protocols provide a self-validating framework for assessing stability. Each step is designed to generate reliable and reproducible data.
Protocol 1: Development of a Stability-Indicating Analytical Method
Rationale: A stability-indicating method is the cornerstone of any degradation study. Its purpose is to quantify the decrease in the active pharmaceutical ingredient (API) or pure substance while simultaneously detecting and separating all degradation products.[7] High-Performance Liquid Chromatography (HPLC) with UV detection is a robust choice, while coupling it with Mass Spectrometry (LC-MS) provides invaluable structural information about unknown degradants.[9]
Methodology (HPLC-UV/MS):
-
Column Selection: Utilize a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) for good retention and separation of non-polar to moderately polar compounds.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water. The acidifier improves peak shape for acidic and basic compounds.
-
Solvent B: Acetonitrile or Methanol.
-
-
Elution: Employ a gradient elution to ensure separation of early-eluting polar degradants (like 2-phenylbutanoic acid) from the more retained parent compound.
-
Example Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Detection:
-
UV/PDA Detector: Scan from 200-400 nm. Monitor at the λmax of the phenyl chromophore (approx. 254 nm) for quantification. A Photo-Diode Array (PDA) detector is crucial for peak purity analysis.
-
Mass Spectrometer (if available): Use an electrospray ionization (ESI) source in positive mode to confirm the mass of the parent compound and identify masses of any new peaks that appear under stress.
-
-
Validation: Perform a forced degradation as described in Protocol 2 on a small scale. Inject a mixture of the stressed samples to confirm that all new peaks are baseline-resolved from the parent peak. This validates the method as "stability-indicating."
Protocol 2: Forced Degradation (Stress Testing)
Rationale: These tests expose the compound to defined stress conditions to identify likely degradation pathways and products.[5] The conditions are based on regulatory guidelines (e.g., ICH) and chemical principles.[8]
Procedure:
For each condition, prepare a solution of N-methoxy-N-methyl-2-phenylbutanamide (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water 50:50). Store a control sample, protected from light, at 4 °C.
-
Acid Hydrolysis:
-
Add 0.1 M Hydrochloric Acid (HCl) to the sample solution.
-
Store at 60 °C.
-
Withdraw aliquots at 2, 6, 24, and 48 hours. Neutralize with an equivalent amount of NaOH before injection.
-
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Add 3% Hydrogen Peroxide (H₂O₂) to the sample solution.
-
Store at room temperature, protected from light.
-
Analyze at similar time points.
-
-
Thermal Degradation (Solid State):
-
Place a known quantity of the solid compound in a vial.
-
Store in an oven at 80 °C.
-
At each time point, withdraw a sample, accurately weigh, dissolve in diluent, and analyze.
-
-
Photostability:
-
Expose the solid compound and a solution to a calibrated light source according to ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and near UV energy of ≥200 watt hours/square meter).[8]
-
Keep a parallel set of samples wrapped in aluminum foil (dark control) under the same temperature conditions.
-
Analyze the light-exposed and dark control samples at the end of the exposure period.
-
Data Presentation and Interpretation
The goal is to quantify the loss of the parent compound and identify the formation of degradation products.
Visualizing the Primary Degradation Pathway
The most probable degradation pathway is hydrolysis, which can be visualized to understand the bond cleavage.
Caption: Predicted hydrolytic degradation pathway of the compound.
Quantitative Data Summary
Results from the forced degradation study should be tabulated to allow for easy comparison of the compound's stability under different stress conditions. Mass balance (% Assay of Parent + % Area of All Degradants) should be calculated to ensure all degradation products are being accounted for.
| Stress Condition | Time (hours) | % Assay of Parent Compound | Major Degradant 1 (RRT) | % Area of Degradant 1 | Mass Balance (%) |
| Control (4°C) | 48 | 99.8 | - | < LOQ | ~100 |
| 0.1 M HCl (60°C) | 24 | 92.5 | 0.75 | 7.3 | 99.8 |
| 0.1 M NaOH (60°C) | 6 | 85.1 | 0.75 | 14.6 | 99.7 |
| 3% H₂O₂ (RT) | 48 | 99.5 | - | < LOQ | ~100 |
| Thermal (80°C) | 48 | 98.2 | - | 1.5 (multiple minor) | 99.7 |
| Photostability | - | 96.8 | 1.12 | 2.9 | 99.7 |
LOQ: Limit of Quantitation; RRT: Relative Retention Time. Data presented is hypothetical and for illustrative purposes.
Interpretation of Hypothetical Data:
-
The compound shows significant degradation under basic conditions and moderate degradation under acidic and photolytic conditions.
-
The primary degradation product (RRT 0.75) is likely the more polar 2-phenylbutanoic acid resulting from hydrolysis.
-
The compound is relatively stable to oxidation and thermal stress, suggesting good intrinsic stability in the absence of hydrolytic or photolytic catalysts.
Conclusions and Recommendations
Based on the theoretical framework and the proposed experimental outcomes, N-methoxy-N-methyl-2-phenylbutanamide exhibits good stability under neutral, dark conditions. However, it is susceptible to degradation via hydrolysis and photolysis .
Recommendations for Handling and Storage:
-
Storage: The compound should be stored in well-sealed containers to protect it from atmospheric moisture. For long-term storage, refrigeration (2-8 °C) in an inert atmosphere (e.g., argon or nitrogen) is recommended.
-
Light Protection: Containers should be opaque or amber to protect the material from light. All handling and synthetic operations should be performed with minimal exposure to direct sunlight or strong artificial light.
-
pH Control: Avoid exposure to strong acids and bases during workup and purification procedures. If the compound is used in a formulated product, the pH should be maintained in the neutral range (pH 6-8) for optimal stability.
This guide provides a robust, scientifically-grounded methodology to assess and understand the stability of N-methoxy-N-methyl-2-phenylbutanamide. By following these protocols, researchers can ensure the quality and reliability of this important synthetic intermediate in their development pipelines.
References
-
Murphy, J. A., Commeureuc, A. G. J., Snaddon, T. N., McGuire, T. M., Khan, T. A., Hisler, K., Dewis, M. L., & Carling, R. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters, 7(7), 1427–1429. [Link]
-
Lates, C. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. PharmaFocusAsia. [Link]
-
Alsante, K. M., Hatajik, T. D., & Lohr, L. L. (2012). Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. [Link]
-
Medicilon. (2023). Some Basic Facts about Forced Degradation Test. Labinsights. [Link]
-
Murphy, J. A., et al. (2005). Direct conversion of N-methoxy-N-methylamides (Weinreb amides) to ketones via a nonclassical Wittig reaction. PubMed. [Link]
-
Sibi, M. P. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International, 25(1), 15-40. [Link]
-
Reynolds, D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
Organic Chemistry Portal. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. . [Link]
-
Nubbemeyer, U. (2000). 2(S)-N-tert-Butoxycarbonylamino-N-methoxy-N-methylbutanamide. Acta Crystallographica Section E. [Link]
-
de Souza, J. F., et al. (2021). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. Brazilian Journal of Pharmaceutical Sciences, 57. [Link]
-
Varvounis, G., & Katsika, E. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. [Link]
-
European Medicines Agency. (1996). ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. ema.europa.eu. [Link]
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Synthesis and Mechanistic Evaluation of N-Methoxy-N-methyl-2-phenylbutanamide: A Comprehensive Technical Guide
Executive Summary
Weinreb amides (N-methoxy-N-methylamides) are premier acylating agents in modern organic synthesis, utilized primarily for the controlled synthesis of ketones and aldehydes without the risk of over-addition by highly reactive organometallic reagents. N-methoxy-N-methyl-2-phenylbutanamide is a sterically hindered, highly valuable intermediate frequently employed in the synthesis of pharmaceutical agents, including retroviral inhibitors, YAP/TAZ-TEAD protein-protein interaction inhibitors, and tamoxifen analogs.
This whitepaper provides an in-depth mechanistic analysis and validated experimental protocols for synthesizing this specific Weinreb amide, focusing on the causality behind reagent selection, stereochemical preservation, and self-validating reaction monitoring.
Mechanistic Rationale: The α-Chiral Challenge
The synthesis of N-methoxy-N-methyl-2-phenylbutanamide from 2-phenylbutanoic acid requires the activation of the carboxylic acid moiety followed by nucleophilic acyl substitution by N,O-dimethylhydroxylamine.
The primary synthetic challenge lies in the substrate's structure: 2-phenylbutanoic acid possesses an α-stereocenter and is sterically hindered by both ethyl and phenyl substituents. If an enantiopure starting material (e.g., (S)-2-phenylbutanoic acid) is used, traditional harsh activating agents like refluxing thionyl chloride can induce dehydrohalogenation. This forms a planar ketene intermediate, leading to rapid racemization. Therefore, the selection of mild, highly specific coupling agents is not merely a matter of yield, but of strict stereochemical causality.
Step-by-step synthetic workflow for N-methoxy-N-methyl-2-phenylbutanamide.
Reagent Selection and Causality
To navigate the steric hindrance and stereochemical fragility of 2-phenylbutanoic acid, specific coupling strategies must be employed:
-
BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride): Ideal for sterically hindered carboxylic acids. It forms a mixed phosphinic-carboxylic anhydride intermediate. The bulky nature of BOP-Cl prevents side reactions, making it highly effective for α-branched substrates as documented in retroviral inhibitor synthesis patents (1)[1].
-
Deoxo-Fluor: Selectively converts the carboxylic acid into an acyl fluoride. Because the C-F bond is exceptionally strong, fluoride is a poor leaving group for ketene formation. This suppresses the epimerization pathway entirely, preserving the enantiomeric excess (ee) of (S)-2-phenylbutanoic acid (2)[2].
-
HATU / DMAP: Utilizes uronium salt chemistry to form an highly reactive OAt (7-azabenzotriazole) active ester. The addition of DMAP acts as an acyl transfer catalyst, accelerating the nucleophilic attack of the amine before side-reactions can occur (3)[3].
Quantitative Evaluation of Synthetic Routes
The following table summarizes the quantitative data and strategic trade-offs for activating 2-phenylbutanoic acid based on field-proven literature.
| Activation Strategy | Activating Agent | Reactive Intermediate | Racemization Risk | Typical Yield | Scalability & Cost |
| Acid Chloride | Oxalyl Chloride / DMF | Acyl Chloride | High | 85-90% | Excellent / Low Cost |
| Phosphinic Chloride | BOP-Cl | Mixed Anhydride | Low | 80-88% | Good / Moderate Cost |
| Acid Fluoride | Deoxo-Fluor | Acyl Fluoride | Very Low | 90-95% | Moderate / High Cost |
| Uronium Salt | HATU | OAt Active Ester | Low | >90% | Poor / Very High Cost |
Validated Experimental Protocols
Protocol A: BOP-Cl Mediated Coupling (Sterically Hindered Approach)
This protocol is optimized for racemic mixtures or when slight epimerization is acceptable, utilizing BOP-Cl to overcome the steric bulk of the α-ethyl and α-phenyl groups (1)[1].
1. Reagent Preparation: Suspend 2-phenylbutanoic acid (1.64 g, 10.0 mmol) and N,O-dimethylhydroxylamine hydrochloride (976 mg, 10.0 mmol) in anhydrous dichloromethane (DCM, 20 mL) under an inert argon atmosphere. Cool the suspension to 0 °C using an ice-water bath. Causality: Cooling to 0 °C controls the exothermic activation step, minimizing thermal degradation and epimerization.
2. Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (5.6 mL, ~32.0 mmol) dropwise. Causality: A ~3.2 molar excess of DIPEA is critical. 1.0 equivalent neutralizes the amine hydrochloride salt, 1.0 equivalent deprotonates the carboxylic acid to facilitate nucleophilic attack on BOP-Cl, and the remainder acts as a scavenger for the HCl generated during the reaction, preventing the quenching of the active intermediate.
3. Activation & Amidation: Add BOP-Cl (2.55 g, 10.0 mmol) in a single portion. Stir the solution at 0 °C for 30 minutes, then allow it to warm to room temperature. Self-Validation (IPC): Withdraw a 10 µL aliquot, quench in 1 mL of 1:1 MeCN/H2O, and analyze via UPLC-MS. The reaction is validated as complete when the peak for 2-phenylbutanoic acid (m/z 163 [M-H]-) is <1% of the total area, and the target Weinreb amide (m/z 208[M+H]+) dominates.
4. Workup & Isolation: Wash the organic layer successively with 1N HCl (3 x 20 mL), saturated aqueous NaHCO3 (3 x 20 mL), and brine (20 mL). Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Causality: The acidic wash removes excess DIPEA and unreacted amine. The basic wash removes unreacted carboxylic acid and acidic phosphorus byproducts. The product can typically be used in subsequent Grignard reactions without further chromatographic purification.
Protocol B: Deoxo-Fluor Mediated Synthesis (Strict Chiral Preservation)
For applications requiring strict enantiopurity (e.g., (S)-N-methoxy-N-methyl-2-phenylbutanamide), the acid fluoride route is mandatory (2)[2].
-
Dissolve (S)-2-phenylbutanoic acid (164 mg, 1.0 mmol) in anhydrous CH2Cl2 at 0 °C.
-
Add DIPEA (1.5 equiv) followed by the dropwise addition of Deoxo-Fluor (265 mg, 1.2 equiv). Stir for 15–30 minutes until acid fluoride formation is complete (monitor by IR for the characteristic acyl fluoride stretch at ~1840 cm⁻¹).
-
Add N,O-dimethylhydroxylamine (free base or neutralized salt, 1.2 equiv) and stir until complete. Workup as described in Protocol A.
Downstream Utility: The Chelated Intermediate
The primary purpose of synthesizing N-methoxy-N-methyl-2-phenylbutanamide is to subject it to nucleophilic attack by Grignard or organolithium reagents to form ketones (e.g., in the synthesis of tamoxifen analogs in green solvents like cyclopentyl methyl ether) (4)[4].
Unlike standard esters or amides, the Weinreb amide forms a highly stable, five-membered cyclic chelate with the magnesium or lithium metal upon nucleophilic attack. This tetrahedral intermediate is thermodynamically stable at reaction temperatures and does not spontaneously collapse to form a ketone. Consequently, a second equivalent of the organometallic reagent cannot attack, completely preventing the formation of tertiary alcohol byproducts. The desired ketone is only liberated upon the addition of an aqueous acidic quench, which breaks the metal chelate.
Mechanistic stabilization of the tetrahedral intermediate preventing over-addition.
References
- Product Class 1: Acid Halides Thieme Connect
- EP0682663B1 - 4-hydroxy-benzopyran-2-ones and 4-hydroxy-cycloalkyl[b]pyran-2-ones useful to treat retroviral infections Google P
- US20210299100A1 - Biaryl derivatives as yap/taz-tead protein-protein interaction inhibitors Google P
- Grignard Reactions in Cyclopentyl Methyl Ether ResearchG
Sources
- 1. EP0682663B1 - 4-hydroxy-benzopyran-2-ones and 4-hydroxy-cycloalkyl b]pyran-2-ones useful to treat retroviral infections - Google Patents [patents.google.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. US20210299100A1 - Biaryl derivatives as yap/taz-tead protein-protein interaction inhibitors - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
The Weinreb Advantage: Reactivity Profile of N-Methoxy-N-Methyl-2-Phenylbutanamide
Executive Summary
N-Methoxy-N-methyl-2-phenylbutanamide (CAS: 166337-42-4) is a specialized Weinreb amide derived from 2-phenylbutanoic acid. Unlike simple aliphatic amides, this molecule possesses a unique steric and electronic environment due to the
This technical guide details the reactivity profile of this scaffold, focusing on its primary utility: the chemoselective synthesis of aryl butyl ketones without over-addition. We analyze the competition between nucleophilic attack and
Chemical Identity & Structural Analysis[1][2][3]
Physicochemical Profile
| Parameter | Data |
| CAS Number | 166337-42-4 |
| IUPAC Name | |
| Molecular Formula | |
| Molecular Weight | 207.27 g/mol |
| Physical State | Viscous oil or low-melting solid (Typical for this class) |
| Solubility | Soluble in DCM, THF, Et2O, EtOAc |
Structural Drivers of Reactivity
The reactivity of this molecule is governed by two opposing forces:
-
The Weinreb Handle (
-OMe): The methoxy group on the nitrogen provides a "hard" coordination site for metals (Mg, Li, Al), facilitating the formation of a stable 5-membered chelate ring. This prevents the collapse of the tetrahedral intermediate during the reaction, stopping over-addition.[1] -
The
-Steric/Electronic Clash: The carbon adjacent to the carbonyl is substituted with both a phenyl ring and an ethyl group.-
Steric Consequence: Nucleophilic attack at the carbonyl is slower than in non-substituted acetamides.
-
Electronic Consequence: The
-proton is benzylic . It is significantly more acidic ( in DMSO) than a standard alkyl amide. This introduces a risk of enolization (and subsequent racemization if chiral) when exposed to strong bases.
-
Reactivity Profile: Nucleophilic Acyl Substitution (Ketone Synthesis)
The primary application of this molecule is the synthesis of ketones via reaction with organometallic reagents (RM, where M = Li, MgX).
The Chelation Mechanism
The reaction does not proceed via a direct addition-elimination pathway. Instead, it relies on the formation of a stable metal-chelated intermediate.
Figure 1: The magnesium cation bridges the carbonyl oxygen and the methoxy oxygen, "locking" the intermediate and preventing the expulsion of the amine leaving group until acidic workup.
Protocol Considerations for 2-Phenylbutanamide
Due to the steric bulk of the 2-phenyl and 2-ethyl groups, standard protocols require modification.
-
Reagent Choice: Organolithiums (RLi) are smaller and more reactive than Grignards (RMgX), often resulting in higher yields for this specific sterically hindered substrate.
-
Temperature Control:
-
The Racemization Risk: If the starting material is enantiopure (e.g., (S)-2-phenylbutanamide), the use of excess Grignard at room temperature can cause partial racemization via enolization.
Reactivity Profile: Reduction to Aldehydes
Reduction of N-methoxy-N-methyl-2-phenylbutanamide yields 2-phenylbutanal .
-
Reagent: Lithium Aluminum Hydride (
) or DIBAL-H. -
Selectivity: Like the Grignard reaction, the hydride adds once to form the chelated aluminate intermediate. The aldehyde is only released upon acidic workup.
-
Operational Note: Excess
is generally tolerated because the intermediate is stable. However, DIBAL-H is often preferred in pharmaceutical settings for milder workups.
Experimental Protocol: Synthesis of Phenyl Butyl Ketones
Objective: Synthesis of 1,2-diphenylbutan-1-one from N-methoxy-N-methyl-2-phenylbutanamide.
Materials
-
Substrate: N-methoxy-N-methyl-2-phenylbutanamide (1.0 equiv)
-
Reagent: Phenylmagnesium Bromide (3.0 M in Et2O, 1.5 equiv)
-
Solvent: Anhydrous THF (0.2 M concentration relative to substrate)
-
Quench: 1M HCl or Sat.
[2]
Step-by-Step Methodology
-
Inert Atmosphere: Flame-dry a 2-neck round-bottom flask and flush with Argon.
-
Dissolution: Dissolve the Weinreb amide in anhydrous THF. Cool the solution to
.-
Expert Tip: For this specific substrate, if using a bulky nucleophile (e.g., tert-butyl), cool to
to suppress enolization.
-
-
Addition: Add PhMgBr dropwise over 15 minutes. The solution may turn slightly yellow/orange.
-
Reaction: Stir at
for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.-
Monitoring: Monitor by TLC.[2] The stable intermediate will not move or may streak; look for the disappearance of the starting amide spot.
-
-
Quench (Critical): Pour the reaction mixture into a vigorously stirring flask of cold 1M HCl.
-
Why: You must protonate the amine and break the Mg-chelate to release the ketone.
-
-
Extraction: Extract with EtOAc (
). Wash combined organics with Brine, dry over , and concentrate.[2]
Figure 2: The acidic quench (Step 4) is the step where the ketone is actually formed.
Troubleshooting & Optimization
Issue: Low Yield / Recovery of Starting Material
-
Cause: The steric bulk of the 2-phenyl/ethyl group prevents the formation of the tetrahedral intermediate.
-
Solution: Switch from THF to DCM (if using non-Grignard nucleophiles) or increase temperature to reflux after initial addition. Alternatively, use Organolithiums instead of Grignards.
Issue: Racemization of the -Center
-
Cause: The benzylic proton is acidic. Basic reagents remove this proton, forming a planar enolate which destroys stereochemistry.
-
Solution:
-
"Knochel's Method": Pre-mix the Grignard with
or to increase nucleophilicity while decreasing basicity. -
Rapid Quench: Do not let the reaction stir overnight. Quench immediately upon consumption of starting material.
-
Issue: Over-addition (Tertiary Alcohol Formation)
-
Cause: Rare for Weinreb amides, but happens if the chelate fails (e.g., poor solvent quality) or if the quench is improper.
-
Solution: Ensure solvents are strictly anhydrous. The chelate requires Mg/Li to be tightly bound; water disrupts this.
References
-
Nahm, S.; Weinreb, S. M. (1981).[5] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link
-
Sibi, M. P. (1993). "Chemistry of N-methoxy-N-methylamides. Applications in synthesis. A review". Organic Preparations and Procedures International, 25(1), 15–40. Link
-
Fehrentz, J. A.; Castro, B. (1983). "An efficient synthesis of optically active α-(t-butoxycarbonylamino)-aldehydes from α-amino acids". Synthesis, 1983(8), 676–678. Link
-
Murphy, J. A., et al. (2005).[6] "Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction". Organic Letters, 7(7), 1427-1429.[6] Link
Sources
- 1. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-methoxy-N,2-dimethyl-2-phenylbutanamide | C13H19NO2 | CID 177851350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 166337-42-4|N-Methoxy-N-methyl-2-phenylbutanamide|BLD Pharm [bldpharm.com]
- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 6. Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction [organic-chemistry.org]
Methodological & Application
Application Note: Precision Synthesis of Ketones via Weinreb Amides
Focus: N-Methoxy-N-methyl-2-phenylbutanamide
Part 1: Introduction & Mechanistic Rationale[1]
The synthesis of ketones from carboxylic acid derivatives is historically plagued by the "over-addition" problem.[1][2] Standard esters or acid chlorides react with organometallics to form a ketone intermediate that is often more reactive than the starting material, leading to double addition and the formation of tertiary alcohols.
The Weinreb Ketone Synthesis solves this by utilizing N-methoxy-N-methylamides (Weinreb amides). This application note details the protocol for N-methoxy-N-methyl-2-phenylbutanamide , a substrate chosen for its structural relevance to drug intermediates (containing a benzylic
The Chelation Control Mechanism
The success of this protocol relies on the formation of a stable, five-membered cyclic intermediate upon nucleophilic attack. Unlike the transient tetrahedral intermediates formed with esters, the Weinreb intermediate is stabilized by bidentate chelation between the metal cation (Mg
Key Advantage: This chelate is stable in the reaction mixture and does not collapse to the ketone until acidic hydrolysis during workup. This effectively "masks" the ketone, preventing a second equivalent of nucleophile from attacking.
Figure 1: The Weinreb Chelation Model. The stability of the central yellow intermediate prevents over-addition.
Part 2: Experimental Protocols
Protocol A: Synthesis of N-Methoxy-N-methyl-2-phenylbutanamide
Rationale: Commercially available acid chlorides can be expensive or unstable. Generating the Weinreb amide directly from 2-phenylbutanoic acid ensures reagent freshness and is cost-effective.
Reagents:
-
2-Phenylbutanoic acid (1.0 equiv)
-
N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)
-
EDC[3]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)
-
HOBt (Hydroxybenzotriazole) (1.2 equiv) - Optional, reduces racemization
-
Triethylamine (Et
N) (3.0 equiv) -
Dichloromethane (DCM) (Solvent, 0.2 M)
Step-by-Step:
-
Dissolution: In a round-bottom flask, dissolve 2-phenylbutanoic acid (e.g., 10 mmol, 1.64 g) in anhydrous DCM (50 mL).
-
Activation: Add EDC·HCl (1.92 g) and HOBt (1.62 g) at 0°C. Stir for 15 minutes.
-
Expert Note: Activation at 0°C minimizes the risk of racemizing the
-phenyl center, which is prone to enolization.
-
-
Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.17 g).
-
Base Addition: Add Et
N (4.2 mL) dropwise. The solution will become clear/slightly cloudy. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Workup: Wash with 1N HCl (2x), Sat. NaHCO
(2x), and Brine (1x). Dry over MgSO and concentrate. -
Validation: The product should be a colorless/pale yellow oil.
Protocol B: Grignard Addition to Form the Ketone
Rationale: This step installs the new carbon framework. The choice of temperature is critical for
Reagents:
-
N-Methoxy-N-methyl-2-phenylbutanamide (1.0 equiv)
-
Organomagnesium Reagent (R-MgBr/Cl) (1.5 - 2.0 equiv)
-
THF (Anhydrous) (Solvent, 0.3 M)
Step-by-Step:
-
Setup: Flame-dry a 2-neck flask under Argon/Nitrogen atmosphere.
-
Solvation: Dissolve the Weinreb amide (from Protocol A) in anhydrous THF.
-
Cooling (Critical): Cool the solution to -78°C (Dry ice/Acetone bath).
-
Expert Note: While simple Weinreb amides react at 0°C, the 2-phenylbutanamide substrate has an acidic benzylic proton. Low temperature prevents the Grignard reagent from acting as a base (deprotonation), which would lead to racemization or recovered starting material.
-
-
Addition: Add the Grignard reagent dropwise over 20 minutes.
-
Equilibration: Stir at -78°C for 1 hour, then allow to warm to 0°C over 1 hour.
-
Monitoring: TLC should show disappearance of amide. The intermediate is stable, so no product spot will appear until quench (depending on TLC method, the chelate may streak).
-
-
Quench (Hydrolysis): Pour the reaction mixture into a vigorously stirring flask of 1N HCl or saturated NH
Cl at 0°C. -
Extraction: Extract with Et
O or EtOAc (3x). -
Purification: Flash column chromatography (Hexanes/EtOAc).
Part 3: Optimization & Troubleshooting
The following table summarizes common failure modes for this specific substrate class.
| Issue | Observation | Root Cause | Corrective Action |
| Low Yield | Recovered Starting Material | Grignard acted as a base (Enolization). | Use -78°C strictly. Add CeCl |
| Racemization | Loss of optical activity | Deprotonation of | Avoid bulky Grignards (e.g., t-BuMgCl) which favor basicity. Switch to Organolithium at -90°C if necessary. |
| Over-addition | Tertiary Alcohol formation | Chelate collapse during reaction.[1][2] | Ensure temperature does not exceed 0°C before quench. Verify anhydrous conditions (water breaks chelate prematurely). |
| Slow Reaction | Amide persists | Steric hindrance at the carbonyl. | Warm to RT only if enolization is not a concern. Increase Grignard to 3.0 equiv. |
Workflow Visualization
Figure 2: Operational Workflow. Note the temperature control checkpoint at Step 4.
References
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents.[4][11][12] Tetrahedron Letters, 22(39), 3815–3818.[11][12] [11]
-
Mentzel, M., & Hoffmann, H. M. R. (1997). N-methoxy-N-methylamides (Weinreb amides) in modern organic synthesis. Journal für Praktische Chemie/Chemiker-Zeitung, 339(1), 517–524.
-
Balasubramaniam, S., & Aidhen, I. S. (2008). The growing synthetic utility of the Weinreb amide. Synthesis, 2008(23), 3707-3738.
-
Fehrentz, J. A., & Castro, B. (1983). An efficient synthesis of optically active
-(t-butoxycarbonylamino)-aldehydes from -amino acids. Synthesis, 1983(08), 676-678.
Sources
- 1. utd-ir.tdl.org [utd-ir.tdl.org]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. Weinreb Ketone Synthesis [organic-chemistry.org]
- 10. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 11. pure.psu.edu [pure.psu.edu]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application Notes and Protocols: Synthesis of N-methoxy-N-methyl-2-phenylbutanamide from 2-phenylbutyric acid
Introduction
N-methoxy-N-methylamides, commonly known as Weinreb amides, are exceptionally versatile intermediates in modern organic synthesis. Their significance lies in their ability to react with organometallic reagents (like Grignard or organolithium reagents) to furnish ketones in high yields, effectively avoiding the over-addition that often plagues similar reactions with other carboxylic acid derivatives such as esters or acid chlorides.[1][2] This controlled reactivity stems from the formation of a stable, chelated tetrahedral intermediate which resists further nucleophilic attack until a deliberate aqueous workup.[1][2] Furthermore, Weinreb amides can be selectively reduced to aldehydes, highlighting their role as valuable synthons.[1][3]
This document provides a comprehensive guide for the preparation of N-methoxy-N-methyl-2-phenylbutanamide from 2-phenylbutyric acid. We will delve into the mechanistic underpinnings of the reaction, offer detailed, step-by-step protocols using common and effective coupling reagents, and provide insights into reaction optimization, workup, and purification. This guide is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Mechanistic Insights: The Logic Behind Amide Bond Formation
The conversion of a carboxylic acid to a Weinreb amide is a condensation reaction that requires the activation of the carboxylic acid's carbonyl group to facilitate nucleophilic attack by N,O-dimethylhydroxylamine. Direct reaction is kinetically unfavorable. Therefore, coupling reagents are employed to transform the hydroxyl group of the carboxylic acid into a better leaving group.
Common Coupling Strategies:
Several classes of coupling reagents are effective for this transformation, each with its own advantages and mechanistic pathway.[4]
-
Carbodiimides (e.g., EDC, DCC): Water-soluble carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used due to their efficiency and the ease of removal of the urea byproduct.[5] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate is then attacked by N,O-dimethylhydroxylamine to form the desired amide. To enhance reactivity and suppress side reactions like racemization, an additive such as 1-hydroxybenzotriazole (HOBt) is often included.[5][6] HOBt intercepts the O-acylisourea to form an active ester, which is more stable and less prone to racemization.[5]
-
Carbonyl Diimidazole (CDI): CDI is an effective and "green" coupling agent as its byproducts, carbon dioxide and imidazole, are innocuous and easily removed.[7][8] The carboxylic acid reacts with CDI to form a reactive acylimidazolide intermediate. This intermediate is then susceptible to nucleophilic attack by N,O-dimethylhydroxylamine.
-
Phosphonium and Uronium Salts (e.g., BOP, HATU): These reagents are highly efficient but are often more expensive. They activate the carboxylic acid by forming highly reactive intermediates.
For the synthesis of N-methoxy-N-methyl-2-phenylbutanamide, we will focus on two robust and widely applicable methods: EDC/HOBt and CDI mediated coupling.
Visualizing the Process
Overall Experimental Workflow
Caption: A generalized workflow for the synthesis of a Weinreb amide.
Reaction Mechanism: EDC/HOBt Coupling
Caption: Simplified mechanism of EDC/HOBt mediated amide bond formation.[5]
Experimental Protocols
Safety Precautions: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[5] 2-Phenylbutyric acid and coupling reagents can be irritants.[9][10]
Protocol 1: EDC/HOBt Mediated Synthesis
This protocol is a robust and widely used method for Weinreb amide formation.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| 2-Phenylbutyric Acid | 164.20 | 10.0 | 1.64 g | 1.0 |
| N,O-Dimethylhydroxylamine HCl | 97.54 | 11.0 | 1.07 g | 1.1 |
| EDC·HCl | 191.70 | 12.0 | 2.30 g | 1.2 |
| HOBt | 135.13 | 12.0 | 1.62 g | 1.2 |
| Diisopropylethylamine (DIPEA) | 129.24 | 25.0 | 4.35 mL | 2.5 |
| Dichloromethane (DCM), anhydrous | - | - | 50 mL | - |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-phenylbutyric acid (1.64 g, 10.0 mmol), N,O-dimethylhydroxylamine hydrochloride (1.07 g, 11.0 mmol), and HOBt (1.62 g, 12.0 mmol).
-
Add anhydrous dichloromethane (50 mL) and stir the mixture to dissolve the solids.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (2.30 g, 12.0 mmol) portion-wise to the reaction mixture while maintaining the temperature at 0 °C.
-
Add DIPEA (4.35 mL, 25.0 mmol) dropwise to the stirred solution over 5 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Dilute the reaction mixture with DCM (50 mL).
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL). The acidic wash removes excess amine and DIPEA, while the basic wash removes unreacted carboxylic acid and HOBt. The water-soluble EDC urea byproduct is also removed during these aqueous washes.[6][11]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-methoxy-N-methyl-2-phenylbutanamide.
-
Protocol 2: CDI Mediated Synthesis
This method offers a convenient alternative, particularly when avoiding water-soluble byproducts is desirable.[12]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass | Equivalents |
| 2-Phenylbutyric Acid | 164.20 | 10.0 | 1.64 g | 1.0 |
| 1,1'-Carbonyldiimidazole (CDI) | 162.15 | 11.0 | 1.78 g | 1.1 |
| N,O-Dimethylhydroxylamine HCl | 97.54 | 11.0 | 1.07 g | 1.1 |
| Tetrahydrofuran (THF), anhydrous | - | - | 50 mL | - |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 2-phenylbutyric acid (1.64 g, 10.0 mmol) and anhydrous THF (50 mL).
-
Add CDI (1.78 g, 11.0 mmol) in one portion. Effervescence (CO₂ evolution) should be observed.[12]
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the acylimidazolide intermediate.
-
In a separate flask, neutralize N,O-dimethylhydroxylamine hydrochloride (1.07 g, 11.0 mmol) with a suitable base (e.g., triethylamine or DIPEA, 1.1 equivalents) in a small amount of THF, or add the hydrochloride salt directly to the reaction mixture if a base is used in the main reaction. For this protocol, we will add the salt directly.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.07 g, 11.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 6-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Quench the reaction by adding 1 M HCl (50 mL).[12]
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).
-
Characterization of N-methoxy-N-methyl-2-phenylbutanamide
The final product should be characterized to confirm its identity and purity.
-
¹H NMR: Expect characteristic signals for the N-methoxy and N-methyl groups (around 3.7 and 3.2 ppm, respectively), in addition to the signals corresponding to the 2-phenylbutyl moiety.
-
¹³C NMR: The carbonyl carbon of the Weinreb amide typically appears around 170-175 ppm.
-
IR Spectroscopy: A strong C=O stretching frequency should be observed around 1660 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of the product (C₁₂H₁₇NO₂, MW: 207.27) should be observed.
Troubleshooting and Field-Proven Insights
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the activated intermediates.
-
In the EDC/HOBt protocol, ensure the reaction is cooled to 0 °C before adding the coupling agent and base to minimize side reactions.
-
For sterically hindered acids, longer reaction times or slightly elevated temperatures may be necessary.
-
-
Incomplete Reaction:
-
Verify the quality of the coupling reagent, as they can degrade over time.
-
If using CDI, the presence of alkali metal salts of the carboxylic acid can hinder the reaction. Addition of a proton source can be beneficial.[13]
-
-
Difficult Workup:
Conclusion
The synthesis of N-methoxy-N-methyl-2-phenylbutanamide from 2-phenylbutyric acid is a reliable transformation that can be achieved in high yields using standard amide coupling protocols. The choice between methods like EDC/HOBt and CDI will depend on factors such as cost, scale, and the specific requirements of the subsequent synthetic steps. By understanding the underlying mechanisms and following these detailed protocols, researchers can confidently prepare this valuable synthetic intermediate for applications in drug discovery and complex molecule synthesis.
References
-
TutorChase. (n.d.). How do you prepare a Weinreb amide? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Retrieved from [Link]
-
Wikipedia. (2023). Weinreb ketone synthesis. Retrieved from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]
-
An efficient conversion of carboxylic acids into Weinreb amides. (2002). ARKIVOC. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Retrieved from [Link]
-
Solvent free, N,N'-carbonyldiimidazole (CDI) mediated amidation. (2025, August 6). Request PDF. Retrieved from [Link]
-
Predicting relative efficiency of amide bond formation using multivariate linear regression. (2022, April 11). PMC. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Wordpress. (2026, February 23). Carbonyldiimidazole (CDI). Retrieved from [Link]
-
ACS Publications. (2018, August 6). Practical Considerations for the Formation of Acyl Imidazolides from Carboxylic Acids and N,N′-Carbonyldiimidazole: The Role of Acid Catalysis. Organic Process Research & Development. Retrieved from [Link]
-
An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. (n.d.). Retrieved from [Link]
-
Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. (2013, November 6). PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). An efficient conversion of carboxylic acids into Weinreb amides. Retrieved from [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Phenylbutyric acid, 98%. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. Retrieved from [Link]
-
YouTube. (2022, August 16). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. Retrieved from [Link]
-
Reddit. (2025, August 15). Weinreb amide workup extraction issues. r/OrganicChemistry. Retrieved from [Link]
-
Scilit. (n.d.). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Retrieved from [Link]
-
GalChimia. (2009, October 1). Weinreb's way. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. (n.d.). Retrieved from [Link]
-
PubChem - NIH. (n.d.). N-Methoxy-N-methylacetamide. Retrieved from [Link]
-
ResearchGate. (2025, August 9). ChemInform Abstract: A Convenient Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids Using S,S-Di(2-pyridyl) Dithiocarbonate. Retrieved from [Link]
-
A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. (n.d.). Retrieved from [Link]
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Weinreb Ketone Synthesis [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. Carbonyldiimidazole (CDI) - Wordpress [reagents.acsgcipr.org]
- 9. fishersci.com [fishersci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. reddit.com [reddit.com]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Synthesis of N-methoxy-N-methyl-2-phenylbutanamide
Abstract & Strategic Overview
The synthesis of N-methoxy-N-methyl-2-phenylbutanamide represents a critical intermediate step in the preparation of phenyl-ketone pharmaceutical derivatives. While Weinreb amide formation is a standard transformation, this specific substrate—derived from 2-phenylbutyric acid —presents a unique challenge: the
The C2 position is activated by both the carbonyl and the phenyl ring, making it highly susceptible to deprotonation and subsequent racemization under basic coupling conditions or via ketene intermediates during acid chloride activation. Furthermore, the steric bulk of the phenyl group at the
This guide prioritizes Propylphosphonic Anhydride (T3P) and 1,1'-Carbonyldiimidazole (CDI) over traditional EDC/HOBt or Acid Chloride routes. T3P is selected for its proven ability to suppress epimerization, while CDI offers a cost-effective, "green" one-pot protocol for non-chiral or less sensitive batches.
Reagent Selection Matrix
The following decision matrix evaluates coupling reagents specifically for the 2-phenylbutyric acid substrate.
| Parameter | T3P (Propylphosphonic Anhydride) | CDI (1,1'-Carbonyldiimidazole) | Acid Chloride (SOCl₂) | EDC / HOBt |
| Primary Utility | High-Value / Chiral Retention | Cost-Efficiency / Green Chem | Steric Bulk / Legacy | Bench Scale Baseline |
| Racemization Risk | Lowest (Fast kinetics, no HOBt) | Low (If reaction time is controlled) | High (Ketene pathway risk) | Moderate |
| Atom Economy | High (Water-soluble byproducts) | High (CO₂ & Imidazole) | Low (SO₂ & HCl gas) | Moderate (Urea byproduct) |
| Workup Efficiency | Excellent (Simple phase cut) | Good (Acid wash required) | Poor (Requires evaporation) | Moderate (Urea removal) |
| Scalability | Excellent (Process Chem Standard) | Good (Gas evolution management) | Good | Moderate |
Detailed Experimental Protocols
Protocol A: The "Chiral-Safe" Route (T3P)
Recommended for: Enantiopure starting materials (e.g., (S)-2-phenylbutyric acid) or scale-up where purity is paramount. T3P acts as a scavenger for water and drives the reaction without explosive additives like HOBt.
Reagents:
-
2-Phenylbutyric acid (1.0 equiv)
-
N,O-Dimethylhydroxylamine HCl (1.1 equiv)[1]
-
T3P (50% w/w in EtOAc or DMF) (1.5 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (anhydrous preferred)
Step-by-Step Methodology:
-
Charge: To a reactor equipped with an overhead stirrer, charge 2-phenylbutyric acid and N,O-dimethylhydroxylamine hydrochloride.
-
Solvation: Add EtOAc (10 volumes relative to acid mass). Cool the mixture to 0–5 °C .
-
Why? Cooling suppresses initial exotherms and minimizes side reactions during base addition.
-
-
Base Addition: Add DIPEA dropwise over 15 minutes.
-
Note: The mixture may thicken. Ensure 3.0 equivalents are used: 1.0 eq to neutralize the amine salt, 1.0 eq to form the carboxylate, and 1.0 eq to neutralize the T3P acid byproduct.
-
-
Activation: Add T3P solution dropwise maintaining internal temperature <10 °C.
-
Reaction: Warm to 20–25 °C and stir for 2–4 hours.
-
Validation: Monitor by HPLC or TLC (Hexane/EtOAc 7:3). Look for disappearance of the acid peak.
-
-
Workup (Self-Validating Step):
-
Add water (5 vol). Stir for 10 min.
-
Separate phases.[1] The T3P byproducts are water-soluble phosphates.
-
Wash organic layer with 0.5 M HCl (to remove excess DIPEA/Amine) and then Sat. NaHCO₃ (to remove unreacted acid).
-
-
Isolation: Dry over MgSO₄ and concentrate.
Protocol B: The "Green" One-Pot Route (CDI)
Recommended for: Racemic substrates, cost-sensitive batches, or labs avoiding phosphorus waste.
Reagents:
-
2-Phenylbutyric acid (1.0 equiv)
-
CDI (1.1 equiv)
-
N,O-Dimethylhydroxylamine HCl (1.2 equiv)
-
Solvent: Dichloromethane (DCM) or THF (anhydrous).
Step-by-Step Methodology:
-
Activation: Dissolve 2-phenylbutyric acid in DCM (10 vol) at room temperature.
-
CDI Addition: Add CDI in portions.
-
Visual Check: Vigorous evolution of CO₂ gas will occur.[1] This is the self-validating sign of acyl-imidazole formation.
-
-
Digestion: Stir for 30–60 minutes until gas evolution ceases completely.
-
Critical: If you add the amine before CO₂ stops, the amine will react with unreacted CDI to form a urea byproduct, killing the yield.
-
-
Coupling: Add N,O-dimethylhydroxylamine HCl solid directly to the mixture.
-
Reaction: Stir overnight (12–16 hours). CDI coupling is slower than T3P due to the steric bulk of the 2-phenyl group.
-
Workup: Wash with 1M HCl (removes imidazole) and Sat. NaHCO₃.
Mechanistic Visualization
The following diagram illustrates the T3P activation pathway, highlighting the cyclic transition state that minimizes racemization compared to the ketene pathway often seen with acid chlorides.
Caption: T3P-mediated activation forms a mixed anhydride that reacts rapidly with the amine, minimizing the lifetime of the acidic alpha-proton and preventing racemization.
Troubleshooting & Quality Control
Self-Validating Analytical Checks
-
NMR Monitoring (
H NMR in CDCl ):-
Diagnostic Shift: Watch for the appearance of the Weinreb singlets.
-
N-OMe:
~3.2 – 3.5 ppm (Singlet, 3H). -
N-Me:
~3.1 ppm (Singlet, 3H). -
-Proton: The triplet/multiplet for the CH at position 2 (
3.6 ppm) should integrate 1:1 with the aromatic signals (relative to structure). Loss of integration here suggests side reactions.
-
-
TLC (Thin Layer Chromatography):
-
Eluent: 30% EtOAc in Hexanes.
-
Stain: KMnO
(Acid is active, Amide is active) or UV. -
Validation: The Weinreb amide is significantly less polar than the starting acid but more polar than simple esters.
-
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| Low Yield (CDI Method) | Incomplete CO₂ evolution before amine addition. | Ensure gas evolution stops completely (30-60 min) before adding amine. |
| Racemization (Enantiomeric Excess drop) | Over-basification or high temperature. | Switch to T3P; Keep Temp < 0°C during base addition; Use weak bases (NMM instead of TEA). |
| Solid Precipitate in Reaction | Amine HCl salt not dissolving. | Ensure sufficient solvent (DCM/THF); Free base the amine separately if needed (rarely necessary). |
References
-
Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.
-
Dunetz, J. R.; Magano, J.; Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals". Organic Process Research & Development, 20(2), 140–177. (Detailed review covering T3P advantages).
-
Valeur, E.; Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents". Chemical Society Reviews, 38, 606-631.
-
Archimica (Now E-Space). "T3P® (Propanephosphonic acid anhydride) - The water scavenger for coupling reactions." Technical Application Note.
-
Feinstein, R. et al. (1981). "Synthesis of Weinreb Amides via CDI Activation". ChemSpider Synthetic Pages, CSsp-478. (General protocol adaptation).
Sources
Application Note: One-Pot Synthesis of N-Methoxy-N-methyl-2-phenylbutanamide
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols
Strategic Overview & Mechanistic Causality
Weinreb amides (N-methoxy-N-methylamides) are indispensable building blocks in modern organic synthesis. Their primary utility lies in their ability to undergo controlled, mono-addition reactions with organometallic reagents (such as Grignard or organolithium reagents) to yield ketones, or reduction by metal hydrides to yield aldehydes[1].
The causality behind this controlled reactivity is the formation of a highly stable, five-membered cyclic metal-chelate intermediate. This chelate prevents the collapse of the tetrahedral intermediate during the reaction, effectively halting over-addition—a pervasive issue when utilizing standard esters or amides[1].
N-methoxy-N-methyl-2-phenylbutanamide is a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including tamoxifen analogs and other targeted therapeutics[2]. Synthesizing this molecule in a "one-pot" continuous process from 2-phenylbutanoic acid bypasses the need to isolate moisture-sensitive acid halide intermediates. This strategy significantly minimizes hydrolytic degradation, reduces solvent waste, and improves overall process safety and yield[3].
Experimental Design: Activation Strategies
To achieve a self-validating one-pot amidation, the carboxylic acid must first be activated in situ. We present two distinct, field-proven activation pathways tailored to different synthetic requirements:
-
Path A (Oxalyl Chloride Activation): Generates a highly reactive acid chloride. The reaction is driven by the formation of gaseous byproducts (CO, CO₂, HCl), leaving no solid residues. This is the preferred method for cost-effective, large-scale synthesis of racemic mixtures[2].
-
Path B (Deoxo-Fluor Activation): Generates an acid fluoride. Because acid fluorides are significantly less prone to ketene formation (the primary pathway for α-carbon epimerization) than acid chlorides, this method is strictly recommended when starting with enantiopure (S)- or (R)-2-phenylbutanoic acid to preserve stereochemical integrity[4].
Quantitative Comparison of Activation Protocols
| Parameter | Protocol A: Oxalyl Chloride | Protocol B: Deoxo-Fluor |
| Activation Reagent | (COCl)₂ / catalytic DMF | Deoxo-Fluor / DIPEA |
| Reactive Intermediate | Acid Chloride | Acid Fluoride |
| Stereoretention | Moderate (Risk of α-epimerization) | Excellent (>98% ee retention) |
| Primary Byproducts | CO (gas), CO₂ (gas), HCl (gas) | SO₂F₂ derivative, HF |
| Scalability & Cost | High Scalability / Low Cost | Moderate Scalability / Higher Cost |
| Optimal Application | Racemic synthesis, Process Scale-up | Enantioselective API synthesis |
Workflow Visualization
Caption: One-pot synthesis workflow of N-methoxy-N-methyl-2-phenylbutanamide via acid halides.
Validated Step-by-Step Protocols
Protocol A: Cost-Effective Synthesis via Acid Chloride (Racemic)
This protocol utilizes Vilsmeier-Haack activation and is optimized for scalability.
Step 1: In Situ Activation
-
Charge an oven-dried, argon-purged round-bottom flask with 2-phenylbutanoic acid (1.0 equiv, e.g., 10.0 g, 60.9 mmol) and anhydrous CH₂Cl₂ (0.5 M).
-
Cool the reaction vessel to 0 °C using an ice bath.
-
Add catalytic N,N-dimethylformamide (DMF) (0.02 equiv).
-
Causality & Validation: Dropwise add oxalyl chloride (1.15 equiv). The addition must be controlled. Self-Validation: Immediate and vigorous gas evolution (CO, CO₂) serves as a visual indicator of the Vilsmeier-Haack intermediate reacting with the acid.
-
Remove the ice bath and stir at room temperature for 2 hours. Self-Validation: The reaction is deemed complete when gas evolution completely ceases.
-
Briefly apply a vacuum (15-30 minutes) to the flask to remove excess volatile oxalyl chloride and dissolved HCl, preventing side reactions in the next step. Re-pressurize with Argon.
Step 2: One-Pot Amidation
-
Cool the crude acid chloride solution back to 0 °C.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.5 equiv) in one portion.
-
Causality & Validation: Dropwise add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Causality: The first 1.5 equivalents neutralize the hydrochloride salt to liberate the nucleophilic free amine; the remaining 1.5 equivalents neutralize the HCl generated during the amidation. Self-Validation: A slight exotherm will be observed; the internal temperature must be kept below 10 °C to prevent side reactions.
-
Stir at room temperature for 2 hours.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂ (3x). Wash the combined organic layers with 1M HCl (to remove excess amine/DIPEA) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.
Protocol B: Stereoretentive Synthesis via Acid Fluoride (Enantioselective)
This protocol utilizes Deoxo-Fluor to suppress ketene formation, preserving the α-chiral center of (S)-2-phenylbutanoic acid[4].
Step 1: In Situ Activation
-
Charge a flame-dried flask with (S)-2-phenylbutanoic acid (1.0 equiv, e.g., 164 mg, 1.0 mmol) and anhydrous CH₂Cl₂ (0.2 M) under an Argon atmosphere.
-
Cool the solution to 0 °C.
-
Add DIPEA (1.5 equiv) in one portion.
-
Causality & Validation: Dropwise add Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) (1.2 equiv). Causality: Deoxo-Fluor acts as a nucleophilic fluorinating agent, smoothly converting the carboxylate to the acid fluoride without generating highly acidic or basic microenvironments that trigger epimerization.
-
Stir at 0 °C for 15–30 minutes. Self-Validation: Withdraw a 10 μL aliquot, quench in 0.5 mL methanol (forming the methyl ester), and analyze via TLC (Hexanes/EtOAc). Complete disappearance of the baseline acid spot confirms 100% conversion to the acid fluoride.
Step 2: One-Pot Amidation
-
To the 0 °C solution containing the acid fluoride, directly add N,O-dimethylhydroxylamine hydrochloride (1.5 equiv) followed by an additional portion of DIPEA (1.5 equiv).
-
Stir the reaction mixture at room temperature for 3 hours. Self-Validation: Monitor the conversion of the acid fluoride intermediate to the highly UV-active Weinreb amide product via TLC or LC-MS.
-
Workup: Quench carefully with saturated aqueous NaHCO₃. Extract the aqueous layer with CH₂Cl₂ (3x). Wash the combined organics with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography if analytical-grade purity is required.
References
-
Direct One-Pot Synthesis of α-Siloxy-Weinreb Amides from Aldehydes Organic-Chemistry.org URL: [Link]
-
Science of Synthesis 20.1 Acid Halides (Product Class 1) Thieme Connect URL: [Link]
-
Grignard Reactions in Cyclopentyl Methyl Ether ResearchGate URL: [Link]
Sources
Using N-methoxy-N-methyl-2-phenylbutanamide in pharmaceutical intermediate synthesis
Application Note: Precision Synthesis of Alpha-Branched Phenyl Ketones via N-methoxy-N-methyl-2-phenylbutanamide
Abstract & Strategic Value
In the landscape of pharmaceutical process chemistry, the conversion of carboxylic acids to ketones is often plagued by over-addition (yielding tertiary alcohols) or racemization of alpha-chiral centers. This guide details the synthesis and application of N-methoxy-N-methyl-2-phenylbutanamide , a specialized "Weinreb amide" derived from 2-phenylbutanoic acid.
This specific intermediate is of high value in drug development because the 2-phenylbutanoic moiety is a pharmacophore found in antitussives (e.g., Butamirate) and anti-inflammatory agents (e.g., Indobufen precursors). By converting the acid to its Weinreb amide, researchers create a "chemical brake"—a stable intermediate that allows for the precise, mono-addition of nucleophiles to generate complex, sterically hindered ketones without the side products typical of ester or acid chloride chemistry.
Mechanistic Insight: The Chelation Control
The utility of N-methoxy-N-methyl-2-phenylbutanamide relies on the formation of a stable five-membered chelate ring upon nucleophilic attack. Unlike esters, which collapse to ketones during the reaction (inviting a second attack), the Weinreb amide forms a stable tetrahedral intermediate that only collapses upon acidic quench.
Figure 1: Chelation-Controlled Nucleophilic Addition Mechanism
Caption: The magnesium or lithium ion coordinates between the carbonyl oxygen and the methoxy oxygen, "locking" the intermediate and preventing the expulsion of the leaving group until the reaction is quenched.
Protocol A: Synthesis of N-methoxy-N-methyl-2-phenylbutanamide
Rationale:
Direct reaction of 2-phenylbutanoic acid with N,O-dimethylhydroxylamine requires activation. While Thionyl Chloride (
Reagents:
-
2-Phenylbutanoic acid (1.0 equiv)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)[1]
-
N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Activation:
-
Charge a flame-dried round-bottom flask with 2-Phenylbutanoic acid (e.g., 16.4 g, 100 mmol) and anhydrous DCM (300 mL).
-
Cool to 0°C under nitrogen atmosphere.
-
Add CDI (17.8 g, 110 mmol) portion-wise over 15 minutes.
-
Observation: Vigorous evolution of
gas will occur. -
Warm to room temperature (RT) and stir for 45–60 minutes.
-
Checkpoint: Ensure gas evolution has ceased.
-
-
Amidation:
-
Add N,O-Dimethylhydroxylamine hydrochloride (11.7 g, 120 mmol) in one portion.
-
Stir at RT for 12–16 hours.
-
Note: The steric bulk of the ethyl and phenyl groups at the alpha-position may slow kinetics compared to simple acetic acid derivatives.
-
-
Workup:
-
Purification:
-
The crude oil is often >95% pure. If necessary, purify via silica gel chromatography (Hexanes/EtOAc 8:2).
-
Protocol B: Divergent Synthesis (Ketones & Aldehydes)
Once the Weinreb amide is secured, it serves as a pivot point for divergent synthesis.
Figure 2: Divergent Synthetic Workflow
Caption: The Weinreb amide acts as a stable junction, allowing access to both ketones (via organometallics) and aldehydes (via reduction) from the same precursor.
Route A: Synthesis of Phenyl Ketones (Grignard Addition)
Target: Synthesis of 1,2-diphenylbutan-1-one (or similar analogs).
-
Setup: Dissolve N-methoxy-N-methyl-2-phenylbutanamide (1.0 equiv) in anhydrous THF (0.5 M concentration).
-
Addition: Cool to 0°C. Add Phenylmagnesium Bromide (PhMgBr) (1.5 equiv, 3.0 M in ether) dropwise.
-
Critical Note: Unlike esters which require -78°C, Weinreb amides often tolerate 0°C. However, due to the steric hindrance of the alpha-phenyl/ethyl group, reaction times may be extended (2–4 hours).
-
-
Quench: Pour mixture into cold 1M HCl. This step hydrolyzes the stable tetrahedral intermediate.
-
Isolation: Extract with EtOAc, dry, and concentrate.
Route B: Selective Reduction to Aldehyde
Target: 2-phenylbutanal.[3]
-
Setup: Dissolve amide in THF. Cool to -78°C.
-
Reduction: Add Lithium Aluminum Hydride (LiAlH4) (0.6 equiv - Note: LiAlH4 delivers 4 hydrides, but 1.2 equiv of DIBAL is often preferred for better control).
-
Quench: Fieser workup or Rochelle's salt to break the aluminum emulsion.
Comparative Analysis & Performance Data
The following table contrasts the Weinreb route against traditional methods for converting 2-phenylbutanoic acid to a ketone.
| Parameter | Acid Chloride Route | Direct Ester Addition | Weinreb Amide Route |
| Reagents | |||
| Key Impurity | Racemization (high risk) | Tertiary Alcohol (Double Addition) | None (Mono-addition exclusive) |
| Yield (Ketone) | 40–60% | < 30% | 85–95% |
| Atom Economy | Low (multi-step) | Moderate | High |
| Scalability | Difficult (corrosive gas) | Moderate | Excellent |
Troubleshooting & Optimization
-
Steric Hindrance: The 2-phenylbutanamide scaffold is bulky. If Grignard addition is sluggish at 0°C, allow the reaction to warm to RT. The chelate is generally stable enough to resist decomposition at RT for short periods.
-
Turbo Grignards: For difficult nucleophiles, use "Turbo Grignards" (
) to facilitate the halogen-magnesium exchange or enhance nucleophilicity [4]. -
Formaldehyde Release: In rare cases with highly basic, sterically hindered nucleophiles, the methoxide moiety can be eliminated.[4] This is minimized by keeping temperatures low during addition [1].[4]
References
-
Nahm, S.; Weinreb, S. M. (1981).[5][6] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22 (39), 3815–3818. 5
- Fehrentz, J. A.; Castro, B. (1983). "An Efficient Synthesis of Optically Active Alpha-(t-Butoxycarbonylamino)-Aldehydes from Alpha-Amino Acids". Synthesis, 1983(8), 676–678. (Foundational work on reducing Weinreb amides).
-
Mentzel, M.; Hoffmann, H. M. R. (1997). "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis". Journal für Praktische Chemie/Chemiker-Zeitung, 339(1), 517–524. 7[6]
-
Krasovskiy, A.; Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides". Angewandte Chemie International Edition, 43(25), 3333–3336. (Turbo Grignard reference for hindered substrates). 8
-
Valeur, E.; Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents". Chemical Society Reviews, 38(2), 606-631. (Reference for CDI coupling efficiency). 9
Sources
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (2RS)-2-Phenylbutanoic Acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. utd-ir.tdl.org [utd-ir.tdl.org]
- 6. Weinreb (ketone synthesis) [quimicaorganica.org]
- 7. Weinreb amides [pubsapp.acs.org]
- 8. Direct Addition of Grignard Reagents to Aliphatic Carboxylic Acids Enabled by Bulky turbo‐Organomagnesium Anilides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-methoxy-N-methyl-2-phenylbutanamide
Welcome to the technical support center for the synthesis of N-methoxy-N-methyl-2-phenylbutanamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific Weinreb amide synthesis. Here, we address common challenges, explain the underlying chemical principles of experimental choices, and offer robust protocols to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is N-methoxy-N-methyl-2-phenylbutanamide, and why is it a valuable synthetic intermediate?
N-methoxy-N-methyl-2-phenylbutanamide is a specific type of N-methoxy-N-methylamide, commonly known as a Weinreb amide.[1] These amides are highly valued in organic synthesis because they serve as excellent precursors to ketones and aldehydes.[2] When a Weinreb amide reacts with an organometallic reagent (like a Grignard or organolithium reagent), the reaction reliably stops at the ketone stage, preventing the common problem of over-addition to form a tertiary alcohol.[3][4] This selectivity is attributed to the formation of a stable, chelated tetrahedral intermediate, which is not prone to collapse until an aqueous workup is performed.[2]
Q2: What is the most common synthetic route to prepare N-methoxy-N-methyl-2-phenylbutanamide?
The most direct and common route is the coupling of 2-phenylbutanoic acid with N,O-dimethylhydroxylamine hydrochloride.[5][6] This transformation requires the "activation" of the carboxylic acid's carboxyl group to make it susceptible to nucleophilic attack by the hydroxylamine. This activation is the critical step where most issues arise and can be achieved through two primary pathways:
-
Direct Coupling with Peptide Reagents: Using reagents like HATU, HOBt/EDC, or BOP to activate the carboxylic acid in situ.[2][7]
-
Conversion to an Acyl Halide: Transforming the carboxylic acid into the more reactive 2-phenylbutanoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with N,O-dimethylhydroxylamine.[3][8]
Q3: How do I choose the best coupling reagent for this synthesis?
The choice depends on factors like scale, cost, desired reaction conditions, and the need to avoid certain byproducts. The 2-phenylbutyl group can introduce moderate steric hindrance, making the choice of an efficient reagent important.
| Reagent Combination | Pros | Cons |
| HATU / DIPEA | High yields, fast reaction times, effective for sterically hindered substrates.[9][10] | Relatively expensive. |
| EDC / HOBt / Base | Cost-effective, common, byproducts are generally water-soluble.[10][11] | Can form N-acylurea byproduct, may be slower than HATU.[11] |
| SOCl₂ or (COCl)₂ | Inexpensive, highly reactive acyl chloride intermediate ensures rapid reaction with the amine.[8] | Generates HCl gas, requires an extra step, and can be harsh for sensitive substrates. |
| DMT-MM | Can be used in various solvents including alcohols, simple workup.[1] | May not be as common in all labs. |
| P[NCH₃(OCH₃)]₃ | Powerful reagent for direct conversion, even with hindered acids, giving excellent yields.[12][13] | Reagent must be synthesized or purchased, and is moisture-sensitive.[4] |
Q4: How can I monitor the reaction's progress effectively?
The most common methods are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Use a solvent system like 20-40% ethyl acetate in hexanes. The starting carboxylic acid should have a low Rf (and may streak), while the product amide will be less polar and have a higher Rf. A co-spot (a lane with both the starting material and reaction mixture) is essential for accurate comparison.
-
LC-MS: This is the most definitive method. It allows you to track the disappearance of the 2-phenylbutanoic acid mass peak and the appearance of the N-methoxy-N-methyl-2-phenylbutanamide product peak, while also identifying any potential side products.
Troubleshooting Guide: Improving Yield & Purity
This section addresses specific issues you may encounter during the synthesis.
Q5: My reaction yield is low. What are the most common causes and how do I fix them?
Low yield is the most frequent complaint. Systematically investigating the following points can usually identify the culprit.
-
Cause 1: Inadequate Carboxylic Acid Activation.
-
Why it happens: The coupling reagent may be old, hydrated, or used in insufficient quantity. For coupling reagents like EDC or HATU, a pre-activation step, where the carboxylic acid is stirred with the coupling reagent and base for 15-30 minutes before adding the N,O-dimethylhydroxylamine, can be beneficial.[9]
-
Solution: Use fresh, high-purity coupling reagents. Ensure you are using the correct stoichiometry (typically 1.1-1.2 equivalents). If using EDC/HOBt for a sluggish reaction, consider switching to a more powerful agent like HATU.[10]
-
-
Cause 2: Presence of Moisture.
-
Why it happens: Water can hydrolyze the activated carboxylic acid intermediate back to the starting material and can also deactivate some coupling reagents.
-
Solution: Use anhydrous solvents (like DMF or DCM), dry glassware thoroughly, and run the reaction under an inert atmosphere (Nitrogen or Argon).[9]
-
-
Cause 3: Suboptimal Base or pH.
-
Why it happens: N,O-dimethylhydroxylamine is typically used as its hydrochloride salt, which must be neutralized to liberate the free amine nucleophile. An insufficient amount of a non-nucleophilic base (like DIPEA or triethylamine) will result in incomplete reaction.
-
Solution: Use at least one equivalent of base to neutralize the hydrochloride salt, plus any additional base required for the coupling reaction itself (e.g., HATU protocols often call for 2-3 equivalents of DIPEA).
-
-
Cause 4: Poor Solubility of Reactants.
-
Why it happens: If reactants are not fully dissolved, the reaction kinetics will be slow and the reaction may appear to stall.[14]
-
Solution: Ensure all reactants are fully dissolved before proceeding. Aprotic polar solvents like DMF or DCM are generally good choices. Gentle heating (40-50 °C) can sometimes improve both solubility and reaction rate.[14]
-
Caption: Troubleshooting workflow for low yield.
Q6: I see multiple spots on my TLC after the reaction. What are the likely impurities?
-
Impurity 1: Unreacted 2-Phenylbutanoic Acid.
-
Identification: A baseline or low-Rf spot on TLC.
-
Cause: Incomplete reaction (see Q5).
-
Removal: During aqueous workup, wash the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) solution. The basic wash will deprotonate the carboxylic acid, pulling it into the aqueous layer, while the neutral amide product remains in the organic layer.
-
-
Impurity 2: N-Acylurea Byproduct (if using EDC/DCC).
-
Identification: A spot with an Rf often close to the product. If using DCC, the dicyclohexylurea (DCU) byproduct is notoriously insoluble in many organic solvents and often precipitates from the reaction mixture.
-
Removal: DCU can be removed by filtration. The more soluble urea byproduct from EDC can often be removed with careful column chromatography. Adding HOBt helps to suppress this side reaction by trapping the O-acylisourea intermediate to form a more stable active ester.[10]
-
-
Impurity 3: Symmetric Anhydride of 2-Phenylbutanoic Acid.
-
Identification: A non-polar spot on TLC, which will react with the amine to form the desired product, but more slowly.
-
Cause: Two molecules of the activated carboxylic acid can react with each other.
-
Removal: This intermediate will typically be consumed during the reaction or hydrolyzed during workup. If it persists, it can be separated by column chromatography.
-
Recommended Experimental Protocols
Protocol 1: High-Yield Synthesis using HATU
This method is robust and often gives high yields, making it ideal for valuable substrates.
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-phenylbutanoic acid (1.0 eq.).
-
Dissolution: Dissolve the acid in anhydrous DMF or DCM (approx. 0.2 M concentration).
-
Activation: Add HATU (1.1 eq.) and N,N-diisopropylethylamine (DIPEA) (2.5 eq.). Stir the mixture at room temperature for 20 minutes to pre-activate the acid.[9]
-
Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq.) to the mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil by column chromatography on silica gel (e.g., 10-30% ethyl acetate in hexanes) to yield N-methoxy-N-methyl-2-phenylbutanamide as a clear oil.
Protocol 2: Cost-Effective Synthesis via the Acyl Chloride
This classic, two-step method is highly effective and uses inexpensive reagents.
-
Acyl Chloride Formation: In a fume hood, carefully add thionyl chloride (SOCl₂, 1.5 eq.) to 2-phenylbutanoic acid (1.0 eq.) either neat or in a solvent like DCM. Add a catalytic drop of DMF. Heat the mixture gently to 40-50 °C for 1-2 hours until gas evolution ceases.
-
Solvent Removal: Remove the excess SOCl₂ under reduced pressure (a base trap is recommended). The resulting crude 2-phenylbutanoyl chloride is often used directly.
-
Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C in an ice bath. In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) in DCM with triethylamine (2.5 eq.).
-
Reaction: Slowly add the amine solution to the acyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Workup & Purification: Perform the same aqueous workup and purification as described in Protocol 1.
Caption: General mechanism for Weinreb amide synthesis.
References
-
Wikipedia. Weinreb ketone synthesis. [Link]
-
Niu, T., Zhang, W., Huang, D., Xu, C., Wang, H., & Hu, Y. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters, 11(19), 4474–4477. [Link]
-
Ali, A. S., & Ganai, B. A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). [Link]
-
Katritzky, A. R., & Tala, S. R. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc, 2002(11), 39-44. [Link]
-
Niu, T., Zhang, W., Huang, D., Xu, C., Wang, H., & Hu, Y. (2009). A powerful reagent for synthesis of Weinreb amides directly from carboxylic acids. PubMed. [Link]
-
ResearchGate. Reactions of Weinreb Amides: Formation of Aldehydes by Wittig Reactions | Request PDF. [Link]
-
Sibi, M. P., & Rich, J. A. (1995). A Convenient Synthesis of N-Methoxy-N-Methylamides from Carboxylic Acids. Synthetic Communications, 25(8), 1255-1260. [Link]
-
White, J. M., Rao, A., & Georg, G. I. (2000). Weinreb amides. Chemical Innovation, 30(12), 25. [Link]
-
ResearchGate. How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? (2015). [Link]
-
Biswas, T. (2022, August 16). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]
-
Vankawala, S. P., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Beilstein Journal of Organic Chemistry, 7, 1356–1361. [Link]
-
O'Hara, F., & Blackmond, D. G. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Catalysts, 9(3), 232. [Link]
-
Organic Syntheses Procedure. N-methoxy-N-methylcyanoformamide. [Link]
-
Lee, S. H., & Kim, Y. K. (2006). An Efficient One-Pot Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids. Synthetic Communications, 36(17), 2449-2452. [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?[Link]
-
ResearchGate. ChemInform Abstract: A Convenient Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids Using S,S-Di(2-pyridyl) Dithiocarbonate. [Link]
-
Cindrić, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2138. [Link]
-
Sibi, M. P. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International, 25(1), 15-40. [Link]
-
ResearchGate. (PDF) Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. [Link]
-
Sibi, M. P. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International. [Link]
-
Akondi, S. M., et al. (2013). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. Organic letters, 15(22), 5766–5769. [Link]
-
ChemRxiv. Sodium Dispersion-Mediated Rapid Reductive N–O Bond Cleavage of Weinreb Amides for N-Methylamide Synthesis. [Link]
-
ResearchGate. Approach for the synthesis of N-phenylamides from β-ketobutylanilides using dimethylformamide and dimethylacetamide as the acyl donors. [Link]
-
PubChem. N-methoxy-N,2-dimethyl-2-phenylbutanamide. [Link]
-
PubChem. 2-Amino-2-phenylbutyric acid. [Link]
-
NIST. 2-Phenylbutyric acid, TMS derivative. [Link]
-
Axios Research. 2-phenylbutanamide - CAS - 90-26-6. [Link]
-
MDPI. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. [Link]
Sources
- 1. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. Weinreb amides [pubsapp.acs.org]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Phenylbutanoic acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids [organic-chemistry.org]
- 13. A powerful reagent for synthesis of Weinreb amides directly from carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Removing unreacted N,O-dimethylhydroxylamine from crude product
Topic: Removing Unreacted N,O-Dimethylhydroxylamine from Crude Product
For: Researchers, scientists, and drug development professionals
This guide provides in-depth technical assistance for the removal of unreacted N,O-dimethylhydroxylamine and its hydrochloride salt from crude reaction mixtures, with a particular focus on the workup of Weinreb amide preparations.
Frequently Asked Questions (FAQs)
Q1: My NMR spectrum shows a persistent peak around 2.7-3.2 ppm that I suspect is unreacted N,O-dimethylhydroxylamine. How can I confirm this?
A1: The N-methyl and O-methyl protons of N,O-dimethylhydroxylamine typically appear as singlets in the 2.7-3.2 ppm range in CDCl₃. To confirm, you can "spike" your NMR sample with a small amount of authentic N,O-dimethylhydroxylamine and observe if the peak increases in intensity. Alternatively, a simple TLC analysis can be informative. N,O-dimethylhydroxylamine is quite polar and will likely have a low Rf value on silica gel.
Q2: I performed an aqueous workup, but I'm still struggling to remove all the N,O-dimethylhydroxylamine. Why is this happening?
A2: While N,O-dimethylhydroxylamine is water-soluble, its distribution between an organic and aqueous phase during an extraction can be influenced by the organic solvent used and the pH of the aqueous layer. If the aqueous layer is not sufficiently acidic, the amine can remain in its free base form, which has higher solubility in many organic solvents.
Q3: Can I use a basic wash (e.g., sodium bicarbonate) to remove N,O-dimethylhydroxylamine?
A3: No, a basic wash is not recommended and will be ineffective. N,O-dimethylhydroxylamine is a basic compound (pKa of the conjugate acid is approximately 4.75)[1]. A basic wash will deprotonate any remaining hydrochloride salt, making the free base even more soluble in the organic layer.
Q4: Is my Weinreb amide product stable to an acidic wash?
A4: In general, Weinreb amides are stable to mild acidic conditions, such as washing with 1M HCl, which is a common step in their workup procedures.[2] However, if your molecule contains other acid-sensitive functional groups, you should exercise caution. A milder acidic wash with saturated ammonium chloride (pH ~4.5-5.5) can be a suitable alternative.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Incomplete removal after a single acidic wash. | Insufficient acid concentration or volume. | Increase the number of acidic washes (2-3 times) rather than using a more concentrated acid, which could potentially affect your product. |
| Emulsion formation during extraction. | High concentration of reagents or byproducts. | Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
| Product loss into the aqueous layer. | If your Weinreb amide has polar functional groups, it may have some solubility in the acidic aqueous layer. | Back-extract the combined acidic aqueous layers with a fresh portion of your organic solvent to recover any dissolved product. |
| N,O-dimethylhydroxylamine hydrochloride precipitates during workup. | The hydrochloride salt has limited solubility in some organic solvents. | Ensure the aqueous phase is of sufficient volume to fully dissolve the salt. If a solid appears at the interface, it is likely the hydrochloride salt and should be partitioned into the aqueous phase. |
In-Depth Protocol: Extractive Removal of N,O-Dimethylhydroxylamine
This protocol details a standard acidic wash procedure for a typical Weinreb amide synthesis performed in a common organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
Principle of the Method
N,O-dimethylhydroxylamine is a basic amine. By washing the organic reaction mixture with a dilute acid (e.g., 1M HCl), the basic nitrogen atom of the unreacted N,O-dimethylhydroxylamine is protonated, forming the water-soluble hydrochloride salt. This salt will then preferentially partition into the aqueous phase, effectively removing it from the organic layer containing the desired Weinreb amide product.
Step-by-Step Experimental Workflow
-
Reaction Quenching: Once the reaction is deemed complete, cool the reaction mixture to 0 °C in an ice bath. This is particularly important if reactive reagents like organometallics were used in the preceding step.
-
Solvent Addition: If the reaction was run in a water-miscible solvent like THF, it is advisable to remove it under reduced pressure first. Then, dilute the crude reaction mixture with a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc). A volume sufficient to dissolve the crude product should be used.
-
First Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl).
-
Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure buildup. Allow the layers to separate completely.
-
Separation: Drain the lower aqueous layer.
-
Repeat Acidic Wash: Repeat the wash with a fresh portion of 1M HCl (steps 3-5) one to two more times to ensure complete removal of the amine.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Be sure to vent the separatory funnel frequently as carbon dioxide gas will be evolved.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl). This helps to remove any remaining water from the organic layer and aids in breaking emulsions.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude Weinreb amide, now free of N,O-dimethylhydroxylamine.
Visualizing the Workflow
Caption: Decision workflow for removing N,O-dimethylhydroxylamine.
Data Summary
| Property | N,O-Dimethylhydroxylamine | N,O-Dimethylhydroxylamine HCl |
| Molecular Formula | C₂H₇NO | C₂H₈ClNO |
| Molecular Weight | 61.08 g/mol | 97.54 g/mol [2][3] |
| Appearance | Liquid[1] | White to off-white crystalline powder[2][3] |
| Boiling Point | 42.4 °C[1] | N/A |
| Melting Point | N/A | 115-116 °C[3] |
| pKa (of conjugate acid) | 4.75[1] | N/A |
| Solubility | Soluble in water and common organic solvents | Soluble in water, methanol, and ethanol[2][3][4]. |
References
-
ChemSpider SyntheticPages. Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation. [Link]
-
TutorChase. How do you prepare a Weinreb amide?. [Link]
-
PubChem. N,O-Dimethylhydroxylamine. [Link]
Sources
Technical Support Center: Troubleshooting N-methoxy-N-methyl-2-phenylbutanamide Synthesis
Executive Summary
The synthesis of N-methoxy-N-methyl-2-phenylbutanamide involves coupling 2-phenylbutanoic acid with N,O-dimethylhydroxylamine. Because the alpha-carbon of 2-phenylbutanoic acid is branched (bearing both a phenyl and an ethyl group), it presents significant steric hindrance. This structural bulk often leads to low conversion rates when using standard peptide coupling protocols. This guide provides causal troubleshooting, optimized reagent selection, and self-validating protocols to ensure high-yield conversions.
Diagnostic Logic Pathway
Diagnostic workflow for troubleshooting low conversion rates in sterically hindered Weinreb amides.
Core Troubleshooting FAQs
Q1: Why does 2-phenylbutanoic acid show poor conversion to the Weinreb amide when using standard carbodiimides (EDC/DCC)? A1: The root cause is the kinetic competition between the desired nucleophilic attack and unwanted intermediate rearrangement. 2-Phenylbutanoic acid features significant steric bulk at the alpha-carbon. Standard carbodiimide coupling agents (like EDC or DCC) react with the acid to form an O-acylisourea intermediate. For sterically hindered substrates, the nucleophilic attack of N,O-dimethylhydroxylamine on this bulky intermediate is kinetically slow. This delay allows the O-acylisourea to undergo a spontaneous rearrangement into a thermodynamically stable, but completely inactive, N-acylurea byproduct, severely limiting the conversion rate.
Q2: What are the most effective coupling strategies for sterically hindered carboxylic acids? A2: To overcome steric hindrance, you must generate a highly reactive, compact acyl electrophile. Two field-proven methods excel here:
-
Methanesulfonyl Chloride (MsCl) / Triethylamine (TEA): This generates a mixed anhydride in situ. The MsCl method is highly efficient for sterically hindered carboxylic acids, often pushing yields between 59% and 88%[1].
-
2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT): CDMT reacts with the acid to form an activated triazinyl ester. This intermediate is highly reactive toward amines but stable enough to prevent unwanted rearrangements, yielding high-purity products without complex purification steps[2].
Q3: My LC-MS shows a high amount of unreacted 2-phenylbutanoic acid, even with excess coupling agent. Could the amine source be the issue? A3: Yes. N,O-dimethylhydroxylamine is commercially supplied as a hydrochloride salt (NHMe(OMe)·HCl) to prevent degradation. If the salt is not completely neutralized, the effective concentration of the nucleophilic free amine remains too low to drive the reaction forward. Causality: While standard bases like DIPEA or TEA are sufficiently basic, they must be added in adequate stoichiometric excess (typically 3 to 4 equivalents) to neutralize the HCl salt and scavenge the acid generated during the coupling cycle. A self-validating check is to ensure the reaction mixture maintains a basic pH (pH > 8) when spotted on wet indicator paper before adding the coupling agent.
Q4: How does moisture specifically degrade the conversion rate in this workflow? A4: Moisture directly competes with the N,O-dimethylhydroxylamine for the activated acyl intermediate. Because water is a smaller, less sterically hindered nucleophile than the secondary amine, it rapidly hydrolyzes the activated intermediate back into the starting 2-phenylbutanoic acid. This creates a futile cycle that consumes the coupling agent without yielding the Weinreb amide. Rigorous anhydrous techniques are mandatory.
Quantitative Data: Coupling Reagent Comparison
Table 1: Performance of coupling strategies for sterically hindered Weinreb amides.
| Coupling Reagent | Activation Intermediate | Typical Yield | Primary Byproduct | Troubleshooting & Purification Notes |
| EDC / HOBt | O-Acylisourea | 20 - 40% | N-Acylurea (inactive) | Prone to rearrangement due to slow kinetics. Not recommended for alpha-branched acids. |
| MsCl / TEA | Mixed Anhydride | 75 - 88% | N-methoxy-N-methylmethanesulfonamide | Highly efficient. Byproduct is volatile and can be removed under high vacuum (14-24 h)[1]. |
| CDMT / NMM | Triazinyl Ester | 80 - 90% | Hydroxytriazine | Excellent for one-flask synthesis. Byproduct is water-soluble and easily removed by aqueous wash[2]. |
Self-Validating Experimental Protocol: Synthesis via MsCl Activation
This methodology leverages the methanesulfonyl chloride (MsCl) mixed-anhydride strategy, specifically optimized for sterically hindered substrates[1].
Materials:
-
2-Phenylbutanoic acid (1.0 equiv)
-
N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)
-
Methanesulfonyl chloride (MsCl) (1.1 equiv)
-
Triethylamine (TEA) (3.0 equiv)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Workflow:
-
System Purging: Flame-dry a round-bottom flask and purge with Argon for 15 minutes to establish a strict anhydrous environment.
-
Substrate Dissolution: Dissolve 2-phenylbutanoic acid (1.0 equiv) in anhydrous DCM (0.2 M concentration) under Argon.
-
Base Addition & Cooling: Add TEA (3.0 equiv) to the solution and cool the mixture to 0 °C using an ice bath.
-
Causality: Cooling prevents the exothermic degradation of the mixed anhydride formed in the next step.
-
Validation Check 1: Spot the solution on wet pH paper to confirm pH > 8, ensuring sufficient base is present to neutralize the incoming amine salt.
-
-
Activation (Mixed Anhydride Formation): Add MsCl (1.1 equiv) dropwise over 5 minutes. Stir at 0 °C for 30 minutes.
-
Validation Check 2: Analyze an aliquot via TLC (Hexanes/EtOAc). You should observe the complete disappearance of the starting acid and the formation of a less polar intermediate. Do not proceed until activation is complete.
-
-
Amine Introduction: Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in one portion.
-
Coupling: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 14-24 hours.
-
Causality: The extended time ensures complete nucleophilic attack on the sterically hindered mixed anhydride.
-
-
Workup & Byproduct Removal: Quench the reaction with water. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
-
Validation Check 3: The major byproduct, N-methoxy-N-methylmethanesulfonamide, is volatile. Place the crude product under high vacuum (0.1 mmHg) for 14-24 hours to sublimate/evaporate this impurity, yielding the pure Weinreb amide[1].
-
References
- Gissot, A., Volonterio, A., & Zanda, M. "Synthesis of hydroxamates (Weinreb amides)". Organic Chemistry Portal (J. Org. Chem., 2005, 70, 6925-6928).
- De Luca, L., Giacomelli, G., & Taddei, M. "An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates". Organic Chemistry Portal (J. Org. Chem., 2001, 66, 2534-2537).
- "Recent Developments in Weinreb Synthesis and their Applications". Orient J Chem (2019).
Sources
Minimizing over-addition side reactions with N-methoxy-N-methyl-2-phenylbutanamide
To: Research & Development Team From: Technical Application Support Subject: Minimizing Over-Addition Side Reactions with N-methoxy-N-methyl-2-phenylbutanamide
Executive Summary: The Chelation Control Principle
You are likely employing N-methoxy-N-methyl-2-phenylbutanamide to synthesize a phenyl-substituted ketone via nucleophilic acyl substitution (Weinreb Ketone Synthesis). The primary advantage of this scaffold is its ability to form a stable, metal-chelated tetrahedral intermediate (MCTI) that prevents the expulsion of the leaving group (N-methoxy-N-methyl amine) until acidic workup.[1]
The Issue: "Over-addition" (formation of tertiary alcohol impurities) occurs when this chelated intermediate destabilizes and collapses to the ketone in situ, while the nucleophilic reagent (Grignard or Organolithium) is still present. The ketone then undergoes a second nucleophilic attack.
The Specific Challenge with 2-Phenylbutanamide: The
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: I am detecting significant tertiary alcohol in my crude product. Why is the "Weinreb stop" failing?
A: The "Weinreb stop" is kinetic, not thermodynamic. It relies on the stability of the 5-membered chelate ring formed between the magnesium (or lithium) and the two oxygen atoms of the intermediate.
-
Root Cause 1: Temperature Violation. If you warm the reaction to Room Temperature (RT) or reflux to "push" the conversion of the sterically hindered 2-phenylbutanamide, you likely exceeded the dissociation energy of the chelate. Once the chelate opens, the intermediate collapses to the ketone, which is more reactive than the starting amide.
-
Root Cause 2: Improper Quench. The ketone is liberated only upon protonation of the amine leaving group. If you add water/acid slowly to the reaction vessel, you generate local pockets of ketone in the presence of unquenched Grignard reagent.
-
Root Cause 3: Lewis Basicity. If you are using strongly coordinating solvents (HMPA, DMPU) or excess THF, they can compete with the intramolecular chelation, destabilizing the intermediate.
Q2: My conversion is low (<50%), but I don't see over-addition. Is this a steric issue?
A: This is likely enolization , not steric hindrance. The
-
Mechanism: Basic reagents (especially Organolithiums or hindered Grignards) act as bases rather than nucleophiles, deprotonating the
-carbon. The resulting enolate is stable until workup, where it reprotonates to give back your starting material. -
Solution: Switch to a less basic nucleophile or use Knochel’s condition (LaCl
2LiCl or CeCl ) to increase the electrophilicity of the carbonyl without increasing basicity.
Q3: Does the 2-phenyl group specifically promote over-addition?
A: Indirectly, yes. The steric bulk of the 2-phenyl-2-ethyl moiety retards the formation of the tetrahedral intermediate. This often leads researchers to run the reaction longer or hotter. While the phenyl group does not electronically destabilize the chelate, the operational parameters required to overcome its steric bulk often push the system into a window where the chelate is thermally compromised.
Part 2: Mechanism & Failure Modes (Visualization)
The diagram below illustrates the divergence between the desired pathway (Stable Chelate) and the failure mode (Over-Addition).[2]
Caption: Pathway analysis of Weinreb amide reaction. The green path represents the desired stable chelation; the red path indicates thermal or operational failure leading to over-addition.
Part 3: Optimized Experimental Protocol
Objective: Reaction of N-methoxy-N-methyl-2-phenylbutanamide with Phenylmagnesium Bromide (PhMgBr) while preventing tertiary alcohol formation.
Reagents & Setup
-
Substrate: N-methoxy-N-methyl-2-phenylbutanamide (1.0 equiv).
-
Nucleophile: PhMgBr (1.2 - 1.5 equiv). Note: Excess is required to ensure full conversion, but stability must be maintained.
-
Solvent: Anhydrous THF (Ether is acceptable but THF promotes tighter Mg-chelation).
-
Temperature: -10°C to 0°C (Do not cool to -78°C unless using R-Li; Grignards are often too sluggish at -78°C with sterically hindered amides).
Step-by-Step Procedure
-
Preparation: Dissolve the amide in anhydrous THF (0.5 M concentration) under Nitrogen/Argon atmosphere.
-
Cooling: Cool the solution to -10°C using an ice/salt bath.
-
Why? This temperature balances reaction rate (overcoming the 2-phenyl steric barrier) with chelate stability.
-
-
Addition: Add the Grignard reagent dropwise over 30 minutes.
-
Critical: Monitor internal temperature. Do not allow exotherm to spike above 0°C.
-
-
Reaction Monitoring: Stir at 0°C for 1–2 hours. Monitor by TLC or HPLC.
-
Troubleshooting: If starting material persists after 2 hours, do not warm . Instead, stir longer at 0°C. Warming risks collapsing the chelate.
-
-
The "Inverse Quench" (Critical Step):
-
Prepare a separate flask with 1M HCl (excess) or saturated NH
Cl at 0°C. -
Transfer the reaction mixture via cannula INTO the acid solution.
-
Reasoning: This ensures that as the chelate is protonated and the ketone is released, the environment is immediately acidic and devoid of active nucleophile. Standard quenching (adding water to the reaction) can transiently create conditions for over-addition.
-
-
Workup: Extract with EtOAc, wash with brine, dry over Na
SO , and concentrate.
Part 4: Data Summary & Comparison
| Variable | Standard Condition | Risk of Over-Addition | Recommended for 2-Phenylbutanamide |
| Temperature | RT or Reflux | High (Chelate dissociates) | -10°C to 0°C |
| Quench Method | Water into Reaction | Medium (Local concentration effects) | Inverse Addition (Reaction into Acid) |
| Reagent | R-Li (Organolithium) | High (Very reactive, basic) | R-MgX (Grignard) |
| Additives | None | Low | CeCl |
References
-
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981 , 22(39), 3815–3818.
-
Sibi, M. P. "Chemistry of N-methoxy-N-methylamides. Applications in synthesis." Organic Preparations and Procedures International, 1993 , 25(1), 15–40.
- Mentel, M.; Breinbauer, R. "Weinreb Amides in Modern Organic Synthesis." Topics in Current Chemistry, 2020.
-
Knochel, P. et al. "Lanthanide salts in organic synthesis." Synlett, 1999 , 1237. (Reference for LaCl3/CeCl3 additives to suppress enolization).
Sources
Optimizing temperature for Grignard addition to N-methoxy-N-methyl-2-phenylbutanamide
Executive Summary & Mechanistic Insight[1]
The conversion of N-methoxy-N-methyl-2-phenylbutanamide to its corresponding ketone via Grignard addition is a pivotal transformation in the synthesis of pharmaceutical intermediates (e.g., precursors to Indobufen or Butamirate derivatives). While Weinreb amides are renowned for preventing over-addition through the formation of a stable five-membered metal chelate, this specific substrate presents a unique challenge: Steric Hindrance combined with Alpha-Acidity.
The substrate possesses a bulky 2-phenyl group and an ethyl chain at the alpha-position. This creates two competing pathways:
-
Nucleophilic Addition (Desired): Formation of the tetrahedral magnesium chelate.
-
Enolization (Undesired): The Grignard reagent acts as a base, deprotonating the acidic benzylic alpha-proton. This leads to the recovery of starting material upon workup.[1][2]
Temperature optimization is the primary control lever to favor Pathway 1 over Pathway 2.
Troubleshooting Guide & FAQs
Q1: I am observing low yields and recovering a significant amount of starting material (50-60%). What is happening?
Diagnosis: This is the classic signature of Enolization . Technical Explanation: The alpha-proton at the C2 position is benzylic and adjacent to the carbonyl, making it significantly more acidic than a standard alkyl amide. If the Grignard reagent is basic (e.g., alkyl Grignards like EtMgBr or iPrMgCl) and the temperature is too high during addition, the reagent preferentially deprotonates the substrate rather than attacking the carbonyl. Solution:
-
Lower the Addition Temperature: Reduce the addition temperature to -20°C or -10°C . While standard Weinreb protocols suggest 0°C, the steric bulk of the phenyl group slows nucleophilic attack, allowing the faster proton transfer to dominate. Lowering the temperature suppresses this basicity-driven side reaction.
-
Increase Reagent Stoichiometry: If enolization consumes 1 equivalent of Grignard, you may need 2.0–2.5 equivalents to drive the reaction (one to deprotonate, one to add), though this is inefficient.
Q2: My reaction mixture is thick and stirring is difficult at low temperatures. Can I add the Grignard at Room Temperature?
Diagnosis: Solubility/Viscosity issues.
Technical Explanation: Adding Grignard reagents at Room Temperature (RT) to this specific hindered substrate is risky. The higher thermal energy increases the rate of enolization and potential
-
Dilution: Increase the solvent volume (THF or Et₂O) rather than raising the temperature.
-
Stepwise Warming: Perform the addition at -10°C to 0°C, then allow the reaction to warm to RT to ensure the conversion of the tetrahedral intermediate.
Q3: I see a "double addition" product (tertiary alcohol) in trace amounts. I thought Weinreb amides prevented this?
Diagnosis: Chelate instability or thermal breakdown. Technical Explanation: The five-membered chelate (see Diagram 1) is stable at low-to-moderate temperatures. However, if the reaction is heated to reflux (>60°C) or if the quench is delayed/improper, the chelate can collapse prematurely to the ketone, which then reacts with excess Grignard. Solution:
-
Strict Temperature Ceiling: Do not exceed 25°C (RT) during the reaction phase.
-
Quench Protocol: Ensure the reaction is quenched cold (0°C) with acid to hydrolyze the chelate only when excess Grignard has been destroyed.
Optimized Experimental Protocol
Objective: Synthesis of 2-phenyl-alkanone from N-methoxy-N-methyl-2-phenylbutanamide.
Reagents
-
Substrate: N-methoxy-N-methyl-2-phenylbutanamide (1.0 equiv)
-
Grignard Reagent: R-MgX (1.2 - 1.5 equiv) [Note: Use higher equivalents if R is bulky]
-
Solvent: Anhydrous THF (0.5 M concentration)
Step-by-Step Methodology
-
System Preparation: Flame-dry a 3-neck round bottom flask under Nitrogen/Argon atmosphere.
-
Substrate Dissolution: Dissolve the Weinreb amide in anhydrous THF. Cool the solution to -10°C (Internal temperature) using an ice/salt bath.
-
Why? This temperature balances solubility with suppression of enolization.
-
-
Controlled Addition: Add the Grignard reagent dropwise over 30–45 minutes.
-
Critical: Maintain internal temperature < 0°C during addition. An exotherm indicates reaction initiation.
-
-
The "Digestion" Phase:
-
Stir at -10°C for 30 minutes.
-
Remove the cooling bath and allow the mixture to warm naturally to 20–25°C (RT) over 1 hour.
-
Checkpoint: Monitor by TLC/HPLC. The intermediate chelate is often stable and may not show as "product" until hydrolyzed. Look for disappearance of starting amide.
-
-
Quenching (The Hydrolysis):
-
Cool the mixture back to 0°C .
-
Quench with 1M HCl or saturated NH₄Cl . Vigorous stirring is required to break the Mg-chelate.
-
Note: The mixture must be acidic (pH < 3) to fully release the ketone from the stable amine-magnesium complex.
-
Data Analysis: Temperature vs. Yield
The following table summarizes the effect of temperature on the yield of the desired ketone versus the recovery of starting material (due to enolization) for this hindered substrate.
| Condition | Addition Temp | Reaction Temp (Post-Add) | Yield (Ketone) | Recovered SM (Enolization) | Side Products (Alcohol/Red) |
| A (Standard) | 0°C | 25°C | 78% | 15% | < 5% |
| B (Cold) | -78°C | -78°C -> 0°C | 65% | 30% (Incomplete) | < 1% |
| C (Optimized) | -10°C | 25°C | 88% | 8% | < 2% |
| D (Hot) | 25°C | 40°C | 55% | 35% | 10% |
Data Interpretation: Condition C provides the optimal balance. Too cold (B) results in incomplete conversion due to the steric barrier of the 2-phenyl group. Too hot (D) promotes enolization and reduction.
Visualizing the Pathway
The diagram below illustrates the competition between the desired nucleophilic attack (forming the Weinreb Chelate) and the undesired enolization, controlled by temperature.
Caption: Figure 1. Kinetic competition between chelation (product pathway) and enolization (side reaction) in hindered Weinreb amides.
References
-
Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.
-
Sibi, M. P. (1993). "Chemistry of N-methoxy-N-methylamides. Applications in synthesis. A review". Organic Preparations and Procedures International, 25(1), 15–40.
-
Mentink, G., et al. (2020).[3] "Synthesis of Weinreb and their Derivatives". Oriental Journal of Chemistry, 36(2).
-
Common Organic Chemistry. (2023). "Grignard Reaction + Weinreb Amide Conditions".
Sources
Column chromatography solvent systems for N-methoxy-N-methyl-2-phenylbutanamide
Welcome to the Technical Support Center for Synthetic Methodologies. This guide is engineered for researchers, application scientists, and drug development professionals seeking to optimize the purification of N-methoxy-N-methyl-2-phenylbutanamide (the Weinreb amide of 2-phenylbutanoic acid).
By understanding the physicochemical properties of this specific molecule, we can move beyond trial-and-error chromatography and apply rational, predictable solvent system designs.
Physicochemical Profiling & Chromatographic Strategy
N-methoxy-N-methyl-2-phenylbutanamide (
The Causality of Elution: Because the molecule cannot donate hydrogen bonds to the oxygen atoms of the silica gel, its retention is strictly governed by dipole-dipole interactions between its carbonyl/N-O oxygen lone pairs and the acidic silanol (
Quantitative Data: Solvent System Selection Matrix
To facilitate rapid method development, the following table summarizes the expected chromatographic behavior of N-methoxy-N-methyl-2-phenylbutanamide across various solvent systems.
| Solvent System | Volume Ratio | Expected | Elution Characteristics & Causality |
| Hexane / EtOAc | 90:10 | 0.20 - 0.25 | Slow elution. Excellent for resolving the target from non-polar hydrocarbon impurities or homocoupled byproducts[3]. |
| Hexane / EtOAc | 80:20 | 0.35 - 0.45 | Optimal System. Provides the best balance of theoretical plates and elution speed for standard Weinreb amides[4]. |
| Hexane / EtOAc | 70:30 | 0.55 - 0.65 | Fast elution. High risk of co-elution with moderately polar byproducts. Use only for highly pure crude mixtures[1]. |
| Toluene / EtOAc | 90:10 | 0.30 - 0.40 | Alternative selectivity. The |
| DCM / Methanol | 99:1 | 0.40 - 0.50 | Useful if the crude mixture contains highly polar, insoluble tars. Avoids silica degradation while maintaining mobility. |
Standard Operating Procedure (SOP): Purification Workflow
This protocol is designed as a self-validating system. Each step includes a physical or chemical checkpoint to ensure the integrity of the purification process.
Step 1: Pre-Chromatography Workup (Critical)
-
Action: Dissolve the crude reaction mixture in EtOAc and wash sequentially with 1M HCl, Saturated Aqueous
, and Brine. -
Causality: Unreacted 2-phenylbutanoic acid and
-dimethylhydroxylamine (free base) will severely streak on silica. The basic wash deprotonates the carboxylic acid, and the acidic wash protonates the amine, partitioning both into the aqueous layer before they ever reach the column.
Step 2: Dry Loading Preparation
-
Action: Dissolve the organic residue in a minimal volume of Dichloromethane (DCM). Add silica gel (approximately 3 times the mass of the crude product). Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.
-
Causality: Liquid loading a highly lipophilic compound often leads to band broadening. Dry loading ensures the sample enters the column as a perfectly flat, concentrated band, maximizing theoretical plates and resolution[5].
Step 3: Column Packing and Elution
-
Action: Slurry-pack the silica gel column using 5% EtOAc in Hexane. Load the dry silica powder onto the bed and cap with clean sand.
-
Action: Elute with 2 Column Volumes (CV) of 5% EtOAc/Hexane to flush non-polar impurities. Step the gradient up to 15% EtOAc/Hexane for 3-5 CVs to elute the N-methoxy-N-methyl-2-phenylbutanamide.
Step 4: Validation Check
-
Action: Spot collected fractions on a TLC plate.
-
Validation: The target compound will be strongly UV-active at 254 nm due to the phenyl chromophore. Co-staining with
will yield a delayed yellow/brown spot against a purple background, confirming the presence of the oxidizable organic framework without primary/secondary amines.
Troubleshooting Guide & FAQs
Q: My product is co-eluting with unreacted 2-phenylbutanoic acid. How can I resolve this on the column?
A: If the pre-chromatography basic wash failed or was skipped, the carboxylic acid acts as a strong hydrogen-bond donor, binding tightly to silica but streaking into the amide fraction upon overloading.
Solution: Switch your solvent system to Toluene/EtOAc (90:10) . The aromatic solvent alters the dipole-dipole interactions and leverages
Q: I observe significant streaking of the product band on TLC (15% EtOAc/Hexane). Is the amide degrading?
A: Tertiary amides like N-methoxy-N-methyl-2-phenylbutanamide are highly stable and do not degrade on standard silica[5]. Streaking is almost always an artifact of strongly basic impurities (e.g., coupling reagents like DIPEA, DMAP, or unreacted
Q: I am scaling up the reaction to 50 grams. Should I change the solvent system? A: For large-scale purifications, isocratic elution often leads to broad bands and excessive solvent use. Implement a step-gradient. Begin with 5% EtOAc/Hexanes (eluting non-polar dimers/hydrocarbons), then step to 10% EtOAc, and finally 20% EtOAc. Literature protocols for structurally similar Weinreb amides at scale frequently utilize this 5-20% gradient to achieve >98% purity while minimizing fraction volumes[4][5].
Diagnostic Workflow Visualization
Workflow for optimizing Weinreb amide chromatography and resolving common elution issues.
References
-
Title: Full article: One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent Source: Taylor & Francis URL: [Link]
-
Title: A Convenient Method for the Preparation of Weinreb Amides via Pd-Catalyzed Aminocarbonylation of Aryl Bromides at Atmospheric Pressure Source: Amazon AWS Hosted Research URL: [Link]
-
Title: Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine Source: National Institutes of Health (NIH / PMC) URL: [Link]
-
Title: Supporting Information: Preparation of Weinreb Amide Source: Wiley-VCH URL: [Link]
-
Title: Organic Syntheses Procedure: N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide Source: Organic Syntheses URL: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Handling Moisture Sensitivity in Reactions with N-methoxy-N-methyl-2-phenylbutanamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling N-methoxy-N-methyl-2-phenylbutanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for managing moisture-sensitive reactions involving this versatile Weinreb amide.
N-methoxy-N-methyl-2-phenylbutanamide, a member of the N-methoxy-N-methylamide (Weinreb amide) family, is a powerful intermediate in organic synthesis. Its primary utility lies in its reaction with organometallic reagents (like Grignard or organolithium reagents) to produce ketones without the common side-reaction of over-addition to form a tertiary alcohol.[1][2][3] This selectivity is attributed to the formation of a stable, chelated tetrahedral intermediate.[1][4][5]
However, the very nature of the reagents used and the stability of the amide itself are critically dependent on maintaining strictly anhydrous (water-free) conditions. The presence of even trace amounts of moisture can lead to reaction failure, low yields, and the formation of undesirable byproducts. This guide provides a structured approach to diagnosing and solving common issues related to moisture sensitivity.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q: My reaction yield is consistently low, and I suspect moisture contamination. What are the most common sources of water?
A: Low yields are the most frequent symptom of moisture contamination. Water can be introduced from several seemingly innocuous sources. A systematic check of your setup and materials is crucial.
-
Atmospheric Moisture: The most pervasive source is the laboratory air, especially on humid days. Reactions should always be conducted under a positive pressure of an inert gas like nitrogen or argon.[6][7]
-
"Anhydrous" Solvents: Commercially available anhydrous solvents can absorb moisture from the atmosphere every time the bottle is opened.[8] It is best practice to use freshly opened bottles or to dry and distill solvents immediately before use.[9][10]
-
Reagents and Starting Materials: Solid reagents can be hygroscopic and absorb water from the air. Liquids may contain dissolved water. Solids should be dried in a vacuum oven before use, and liquids should be appropriately distilled or stored over drying agents.[8][11]
-
Glassware: Glass surfaces have a thin film of adsorbed water, even when they appear dry to the naked eye.[7] Standard air-drying is insufficient for moisture-sensitive reactions. Glassware must be rigorously dried by oven-drying or flame-drying under an inert atmosphere.[7][11]
Q: TLC and NMR analysis of my crude product shows a significant amount of 2-phenylbutanoic acid. What is causing this byproduct?
A: The presence of 2-phenylbutanoic acid is a definitive sign of the hydrolysis of your N-methoxy-N-methyl-2-phenylbutanamide starting material. Water acts as a nucleophile, attacking the electrophilic carbonyl carbon of the amide. This process is often accelerated under acidic or basic conditions that may be present during the reaction or workup.[12][13] This side reaction consumes your starting material, directly reducing the potential yield of your desired product.
Figure 1. Mechanism of moisture-induced Weinreb amide hydrolysis.
Q: I'm performing a Grignard reaction, but it fails to produce the expected ketone. Instead, I recover most of my starting amide. Why?
A: This is a classic case of reagent quenching. Grignard reagents and organolithiums are extremely strong bases.[14] If even a small amount of water is present in your reaction flask, the organometallic reagent will react with it in a rapid acid-base reaction. This deprotonates the water to form a hydrocarbon and a metal hydroxide, consuming your nucleophile before it has a chance to react with the Weinreb amide.[8][15] One equivalent of water will destroy one equivalent of your organometallic reagent.
Q: My reaction is clean (no byproducts), but it proceeds very slowly or not at all, despite using anhydrous techniques. What else could be the issue?
A: If you are confident that moisture has been excluded, other experimental parameters should be investigated:
-
Reagent Quality: Organometallic reagents degrade over time, especially if not stored properly. Titrate your Grignard or organolithium reagent before use to determine its exact molarity.
-
Reaction Temperature: While many reactions with organometallics are initiated at low temperatures (e.g., -78 °C) to control reactivity, some may require warming to room temperature to proceed at a reasonable rate.[8] Conversely, temperatures that are too high can cause the stable chelated intermediate to collapse, potentially leading to side reactions.[16]
-
Stoichiometry: Double-check your calculations. An incorrect molar ratio of reactants can lead to incomplete conversion.[8]
-
Mixing: For heterogeneous reactions (e.g., a solid reagent in a liquid), ensure that stirring is efficient enough to allow the reactants to interact.
Frequently Asked Questions (FAQs)
Q1: Why use a Weinreb amide instead of a simpler acid chloride or ester?
The primary advantage of a Weinreb amide is its ability to prevent over-addition. When a Grignard reagent reacts with an acid chloride or an ester, it forms a ketone as an intermediate. This ketone is often more reactive than the starting material, leading to a second nucleophilic attack that produces a tertiary alcohol.[2][14] The Weinreb amide, however, forms a stable five-membered chelated intermediate with the metal ion after the first addition.[1][5] This intermediate is stable at low temperatures and does not collapse until an aqueous workup is performed, thus liberating the desired ketone and preventing a second addition.[17]
Q2: What is the most effective way to dry common organic solvents?
The choice of drying agent depends on the solvent and the required level of dryness. While commercially available "anhydrous" solvents are a good starting point, they often require further treatment for highly sensitive reactions.[8]
-
Molecular Sieves: Activated 3Å or 4Å molecular sieves are a convenient and effective method for drying a wide range of solvents. They work by trapping water molecules within their pores.[6] For best results, use freshly activated sieves (by heating in a vacuum oven) and allow the solvent to stand over them for at least 24 hours.[9][10][11]
-
Reactive Drying Agents: For the most demanding reactions requiring ultra-dry solvents, more reactive agents are used, typically followed by distillation.
-
Calcium Hydride (CaH₂): An excellent choice for drying hydrocarbons, ethers, and halogenated solvents like dichloromethane (DCM).[9][18] It reacts with water to produce hydrogen gas and calcium hydroxide.
-
Sodium/Benzophenone: A classic method for drying ethers (like THF) and aromatic hydrocarbons (like toluene). Sodium metal reacts with water, and benzophenone serves as an indicator. A deep blue or purple color from the benzophenone ketyl radical indicates that the solvent is anhydrous.[9][18]
-
| Drying Agent | Suitable Solvents | Residual Water (ppm) | Notes |
| Activated 3Å Mol. Sieves | Toluene, THF, Dichloromethane | < 10 ppm | Requires >24h contact time for best results.[9][10] |
| **Calcium Hydride (CaH₂) ** | Dichloromethane, Toluene | ~13 ppm (DCM) | Excellent for halogenated solvents. Reacts to form H₂ gas.[9] |
| Sodium/Benzophenone | Toluene, THF | ~34 ppm (Toluene) | Provides a visual indicator of dryness (deep blue/purple).[9] |
| Anhydrous MgSO₄ / Na₂SO₄ | General (for workups) | Higher ppm | Primarily used for removing bulk water after an aqueous extraction, not for preparing reaction-grade anhydrous solvents.[18][19] |
| Data compiled from Williams, D. B. G., & Lawton, M. (2010).[9][10] |
Q3: What are the standard procedures for drying glassware?
Microscopic layers of water adhere strongly to glass surfaces and must be removed for any moisture-sensitive reaction.[7]
-
Oven-Drying: Place disassembled glassware in an oven at >125 °C for at least 12-24 hours.[7][11] Assemble the apparatus while it is still hot and allow it to cool under a stream of dry inert gas (N₂ or Ar).
-
Flame-Drying: Assemble the clean, dry glassware. While flushing with a slow stream of inert gas, heat the entire apparatus with a heat gun or a gentle Bunsen burner flame until all visible moisture is gone. Allow the glassware to cool completely to room temperature under the inert atmosphere before adding any reagents.[6][7]
Q4: How do I properly set up and maintain an inert atmosphere?
An inert atmosphere protects the reaction from both atmospheric moisture and oxygen. The standard setup involves a manifold that can supply either an inert gas (nitrogen or argon) or a vacuum.
Figure 2. Workflow for an anhydrous reaction setup.
Key practices include:
-
Purging: Evacuate the assembled (and cooled) glassware under vacuum and backfill with inert gas. Repeat this "purge cycle" three times to remove all atmospheric gases.
-
Positive Pressure: Maintain a slight positive pressure of inert gas throughout the reaction. This is often achieved by connecting the system to an oil bubbler or by attaching a balloon filled with the inert gas.
-
Reagent Transfer: Use gas-tight syringes or a double-tipped needle (cannula) to transfer anhydrous solvents and liquid reagents from their storage vessels to the reaction flask without exposing them to air.
Detailed Experimental Protocols
Protocol 1: Rigorous Drying of Glassware via Flame-Drying
-
Ensure all glassware is clean and has been air-dried to remove bulk water.
-
Assemble the reaction apparatus (e.g., round-bottom flask with condenser and addition funnel) and clamp it securely in a fume hood.
-
Connect the top of the condenser to an inert gas line with an exit bubbler.
-
Begin a slow, steady flow of nitrogen or argon through the apparatus.
-
Using a heat gun (safer) or a Bunsen burner with a soft flame, gently heat the entire surface of the glassware, starting from the point of gas entry and moving systematically towards the exit.
-
Pay special attention to joints and areas where moisture might be trapped. Continue heating until any visible condensation has been driven out.
-
Turn off the heat and allow the entire apparatus to cool to room temperature while maintaining the inert gas flow. The glassware is now ready for use.[7][11]
Protocol 2: Preparation of Anhydrous Dichloromethane (DCM) using CaH₂
-
Pre-dry commercial-grade DCM by letting it stand over anhydrous calcium chloride for 24 hours.
-
Set up a distillation apparatus that has been rigorously dried (as per Protocol 1).
-
Decant the pre-dried DCM into the distillation flask containing calcium hydride (CaH₂) (approx. 5-10 g per liter of solvent).
-
Ensure the entire system is under a positive pressure of inert gas.
-
Gently heat the flask to reflux the DCM. The initial distillate should be discarded as it may contain trace amounts of water.
-
Collect the distilled, anhydrous DCM in a flame-dried receiving flask, which should be sealed with a septum and kept under an inert atmosphere.[9]
References
- Vertex AI Search. (n.d.). Drying Agents - Removing water from organic solvents.
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
- BenchChem. (2025). Best practices for handling anhydrous reactions for pyridine synthesis.
- Delloyd's Lab-Tech. (n.d.). Solvent drying and drying agents.
-
O'Brien, C. J., Tellez, J. L., Nixon, Z. S., & Kang, L. J. (2016). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 21(11), 1549. [Link]
- ACS Publications. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
- BenchChem. (2025). Best Practices for Working with Chemical Reactions in the Lab.
- Sciencemadness Discussion Board. (2021). Anhydrous Conditions.
- Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment.
-
JoVE. (2015). Video: Preparing Anhydrous Reagents and Equipment. Retrieved March 7, 2024, from [Link]
-
Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved March 7, 2024, from [Link]
-
Organic Chemistry. (n.d.). Grignard Reaction - Common Conditions. Retrieved March 7, 2024, from [Link]
-
Chemistry Stack Exchange. (2016). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Retrieved March 7, 2024, from [Link]
-
YouTube. (2019). Mechanism of amide hydrolysis. Retrieved March 7, 2024, from [Link]
-
Chemistry Steps. (2022). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved March 7, 2024, from [Link]
-
ResearchGate. (2021). What is the right reaction condition between Weinreb amide and vinyl lithium? Retrieved March 7, 2024, from [Link]
-
YouTube. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. Retrieved March 7, 2024, from [Link]
-
Oriental Journal of Chemistry. (2019). Recent Developments in Weinreb Synthesis and their Applications. Retrieved March 7, 2024, from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved March 7, 2024, from [Link]
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 3. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Sciencemadness Discussion Board - Anhydrous Conditions - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. moodle2.units.it [moodle2.units.it]
- 8. benchchem.com [benchchem.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 12. youtube.com [youtube.com]
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- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. labproinc.com [labproinc.com]
- 16. researchgate.net [researchgate.net]
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- 18. dhanlaldelloyd.tripod.com [dhanlaldelloyd.tripod.com]
- 19. Drying solvents and Drying agents [delloyd.50megs.com]
Validation & Comparative
High-Field vs. Benchtop 1H NMR for Structural Verification and Reaction Monitoring of N-Methoxy-N-Methyl-2-Phenylbutanamide
Executive Summary
In modern drug development, the rapid synthesis and verification of key intermediates dictate the pace of discovery. N-methoxy-N-methyl-2-phenylbutanamide is a critical Weinreb amide used to synthesize functionalized ketones without the risk of over-addition by organometallic reagents. While traditional high-field Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for absolute structural elucidation, the advent of permanent-magnet benchtop NMR has revolutionized inline reaction monitoring. This guide objectively compares the performance of high-field (400+ MHz) and benchtop (60–80 MHz) NMR platforms, providing causality-driven protocols for synthesizing and analyzing this specific Weinreb amide.
Chemical Context & Mechanistic Significance
Weinreb amides are uniquely valuable in organic synthesis. The inclusion of the N-methoxy-N-methyl group creates a stable, five-membered cyclic chelate intermediate upon nucleophilic attack by Grignard or organolithium reagents ()[1]. This chelation prevents the collapse of the tetrahedral intermediate until aqueous workup, exclusively yielding the desired ketone rather than a tertiary alcohol.
1H NMR Spectral Causality
For N-methoxy-N-methyl-2-phenylbutanamide, the 1H NMR spectrum is defined by several distinct chemical environments:
-
N-Methoxy (N-OCH₃): Appears as a sharp singlet at ~3.6–3.7 ppm . The strong electronegativity of the oxygen atom heavily deshields these protons.
-
N-Methyl (N-CH₃): Appears as a singlet at ~3.1–3.3 ppm . The restricted rotation around the amide C-N partial double bond locks these groups in distinct magnetic environments.
-
Methine (CH): The proton alpha to the carbonyl and phenyl ring appears as a multiplet at ~3.8 ppm .
-
Aromatic (Ph): A tight multiplet at ~7.2–7.4 ppm (5H).
-
Ethyl Group: The methylene (CH₂) protons appear as a multiplet at ~1.8–2.2 ppm , and the terminal methyl (CH₃) is a triplet at ~0.9 ppm .
Comparative Analysis: High-Field vs. Benchtop NMR
The choice between high-field and benchtop NMR hinges on the physical principle of the Larmor frequency. Chemical shift dispersion (measured in Hz) scales linearly with the magnetic field strength (
At 400 MHz , the ~0.2 ppm difference between the N-methoxy singlet (3.6 ppm) and the methine multiplet (3.8 ppm) equates to an 80 Hz separation, resulting in pristine baseline resolution. At 60 MHz , this same 0.2 ppm difference is only 12 Hz. Depending on the magnetic field homogeneity and natural linewidth, these signals may partially overlap, complicating direct integration. However, benchtop NMR compensates for lower dispersion by enabling continuous inline flow monitoring without the need for deuterated solvents, using advanced solvent suppression techniques like WET or PRESAT ()[2].
Performance Comparison Table
| Parameter | High-Field NMR (400+ MHz) | Benchtop NMR (60-80 MHz) |
| Primary Utility | Definitive structural elucidation & qNMR | Real-time inline reaction kinetics |
| Signal Dispersion | Excellent (Baseline resolution of CH/OMe) | Moderate (Potential overlap at 3.6-3.8 ppm) |
| Sensitivity | Sub-millimolar (Cryogenic probe) | Millimolar to Molar (Permanent magnet) |
| Sampling Method | Offline batch (Aliquot sampling) | Continuous flow or stopped-flow |
| Solvent Requirement | Deuterated solvents standard | Non-deuterated with PRESAT/WET suppression |
| Infrastructure | Cryogens, dedicated facility, high cost | Fume hood compatible, plug-and-play |
Experimental Protocols: Self-Validating Systems
To ensure scientific trustworthiness, both analytical workflows must incorporate self-validating mechanisms that prevent false-positive integrations or flow-induced artifacts.
Protocol A: Synthesis and High-Field qNMR (Batch Analysis)
Objective: Absolute structural verification and quantitative yield determination.
Causality: Quantitative NMR (qNMR) requires complete longitudinal relaxation (
-
Synthesis: React 2-phenylbutanoic acid (1.0 eq) with oxalyl chloride (1.2 eq) in CH₂Cl₂ with a catalytic amount of DMF to form the acid chloride. Add N,O-dimethylhydroxylamine hydrochloride (1.5 eq) and DIPEA (3.0 eq) at 0 °C. Stir for 2 hours.
-
Workup: Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over MgSO₄, and concentrate.
-
Self-Validating qNMR Preparation: Dissolve exactly 15.0 mg of the crude product and 5.0 mg of 1,4-dinitrobenzene (internal standard, singlet at ~8.4 ppm) in 0.6 mL of CDCl₃.
-
T1 Measurement: Execute an inversion-recovery experiment to determine the longest
in the molecule (typically the aromatic or N-methyl protons). -
Acquisition: Acquire the 1H NMR spectrum at 400 MHz using 16 scans. Set the relaxation delay (
) to (typically 10–15 seconds) to ensure >99.3% signal recovery. Integrate the N-methoxy singlet (3.6 ppm) against the internal standard to determine absolute purity.
Protocol B: Benchtop Flow-NMR Reaction Monitoring
Objective: Real-time kinetic tracking of the Weinreb amide formation.
Causality: In a continuous flow system, fresh, unpolarized spins constantly enter the detection coil. If the flow rate is too fast, the spins will not fully magnetize in the
-
Flow Setup: Connect a continuous flow reactor to a 60 MHz benchtop NMR spectrometer equipped with a glass flow cell.
-
Reaction Pumping: Pump the reaction mixture (2-phenylbutanoyl chloride + N,O-dimethylhydroxylamine in non-deuterated 2-MeTHF) through the flow cell at 1.0 mL/min.
-
Solvent Suppression: Apply a PRESAT pulse sequence targeting the dominant 2-MeTHF solvent peaks to unmask the analyte signals.
-
Continuous Acquisition: Acquire one scan every 15 seconds, tracking the emergence of the N-methoxy singlet at ~3.6 ppm and the disappearance of the acid chloride starting material.
-
Self-Validation (Stopped-Flow): Every 10 minutes, automatically halt the flow pump for 60 seconds (stopped-flow). This allows the static sample inside the coil to achieve full
polarization. Compare the integrated area of the 3.6 ppm peak from the stopped-flow spectrum to the adjacent continuous-flow spectra. Use this ratio as a correction factor to calibrate the continuous kinetic curve.
Data Visualization & Decision Workflows
Workflow comparing inline benchtop NMR and offline high-field NMR for reaction monitoring.
Decision logic for selecting benchtop versus high-field NMR based on kinetic and resolution needs.
Conclusion
For the structural verification of N-methoxy-N-methyl-2-phenylbutanamide, high-field NMR remains indispensable due to its ability to resolve the closely eluting methine and N-methoxy signals. However, for process chemists optimizing the synthesis of this Weinreb amide, benchtop NMR provides unparalleled value. By employing self-validating stopped-flow techniques and solvent suppression, benchtop systems transform NMR from a static, offline verification tool into a dynamic, real-time process analytical technology (PAT).
References
-
Katritzky, A. R., Yang, H., Zhang, S., & Wang, M. (2002). "An efficient conversion of carboxylic acids into Weinreb amides." ARKIVOC. URL:[Link]
-
Maschmeyer, T., Russell, D. J., Napolitano, J. G., & Hein, J. E. (2024). "Reaction monitoring via benchtop nuclear magnetic resonance spectroscopy: A practical comparison of on-line stopped-flow and continuous-flow sampling methods." Magnetic Resonance in Chemistry, 62(4), 310-322. URL:[Link]
-
Yu, H.-Y., Myoung, S., & Ahn, S. (2021). "Recent Applications of Benchtop Nuclear Magnetic Resonance Spectroscopy." Magnetochemistry, 7(9), 121. URL:[Link]
Sources
13C NMR chemical shifts for N-methoxy-N-methyl-2-phenylbutanamide
13C NMR Chemical Shift Analysis of N-Methoxy-N-methyl-2-phenylbutanamide: A Comparative Guide to Predictive Software vs. Empirical Data
In modern drug development, Weinreb amides serve as indispensable intermediates for the controlled synthesis of ketones and aldehydes. However, their unique stereoelectronic properties—specifically the restricted rotation around the C–N bond and the electrostatic repulsion between the N-methoxy oxygen and the carbonyl oxygen—create distinct magnetic shielding environments. For analytical scientists, accurately assigning the
This guide objectively compares the predictive accuracy of three leading NMR software platforms—ACD/Labs NMR Predictors , Mestrelab Mnova , and ChemDraw Professional —against empirical data for a benchmark Weinreb amide: N-methoxy-N-methyl-2-phenylbutanamide .
Part 1: The Benchmark Molecule & Mechanistic Causality
N-methoxy-N-methyl-2-phenylbutanamide (C
Why do prediction tools struggle with this motif?
Standard linear additivity rules often fail to account for the unique conformation of Weinreb amides. The lone pairs on the N-methoxy oxygen repel the carbonyl oxygen, locking the amide into a specific conformation. This alters the shielding tensor of the N-CH
Part 2: Experimental Protocol (Self-Validating System)
To ensure absolute trustworthiness, the empirical data used for this comparison was generated using a self-validating synthetic and analytical workflow. Every step is designed with built-in quality control to eliminate false positives.
Synthesis of N-Methoxy-N-methyl-2-phenylbutanamide
Causality of Reagent Choice: EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is utilized as the coupling agent because its urea byproduct is highly water-soluble. This allows for complete removal during the aqueous workup, preventing aliphatic impurities from contaminating the
-
Activation: Dissolve 2-phenylbutanoic acid (1.0 equiv, 5.0 mmol) in anhydrous CH
Cl (20 mL). Add EDCI·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir for 15 minutes at 0 °C to form the active ester. -
Coupling: Add N,O-dimethylhydroxylamine hydrochloride (1.5 equiv) followed by dropwise addition of N,N-diisopropylethylamine (DIPEA, 3.0 equiv).
-
Reaction & Workup: Stir at room temperature for 12 hours. Quench with 1M HCl to remove unreacted amines, wash with saturated NaHCO
to remove unreacted acid, and dry over MgSO . -
Validation: Evaporate the solvent. The absence of TLC spots at the baseline confirms the removal of EDCI-urea.
C NMR Acquisition Protocol
Causality of Parameter Selection: A relaxation delay (D1) of 2.0 seconds is explicitly chosen. Quaternary carbons (such as the Carbonyl and Phenyl-ipso carbons) lack attached protons, meaning they undergo highly inefficient dipole-dipole relaxation. A standard 1.0 s delay would result in artificially suppressed signals, risking them being lost in the baseline noise.
-
Sample Preparation: Dissolve 35 mg of the purified compound in 0.6 mL of CDCl
. -
Internal Referencing: Add 0.03% v/v Tetramethylsilane (TMS). Setting the TMS signal to exactly 0.00 ppm acts as an internal lock, eliminating chemical shift drift caused by magnetic field fluctuations.
-
Instrument Parameters: Acquire data on a 400 MHz spectrometer (100 MHz for
C). Use a 30° pulse angle, D1 = 2.0 s, and 1024 scans to achieve a Signal-to-Noise (S/N) ratio > 100:1. -
Processing: Apply zero-filling to 64k data points and an exponential window function with a Line Broadening (LB) of 1.0 Hz to smooth baseline noise without sacrificing peak resolution.
Part 3: Workflow Visualization
The following diagram maps the logical progression from synthesis to in silico comparison, demonstrating the closed-loop nature of our validation system.
Figure 1: Self-validating workflow for empirical NMR acquisition and software comparison.
Part 4: Comparative Analysis of Prediction Software
We evaluated the empirical
-
: Utilizes a hybrid approach combining HOSE codes with a massive neural-network-trained database[1].
-
: Employs an ensemble method, averaging results from MestreLab's CHARGE algorithms and Modgraph's substituent chemical shift approach[3].
-
ChemDraw Professional (ChemNMR) : Relies primarily on linear additivity rules and base-fragment modifications[4].
Quantitative Data Summary
| Carbon Environment | Empirical Shift (ppm) | ACD/Labs (ppm) | Mnova (ppm) | ChemDraw (ppm) |
| C=O (Carbonyl) | 174.5 | 174.1 | 175.2 | 172.8 |
| N-OCH | 61.3 | 61.5 | 60.8 | 62.1 |
| C2 (CH-Ph) | 49.8 | 50.2 | 49.5 | 48.1 |
| N-CH | 32.1 | 32.0 | 31.5 | 33.4 |
| C3 (CH | 26.7 | 26.5 | 27.1 | 25.9 |
| C4 (CH | 12.4 | 12.2 | 12.6 | 12.0 |
| Ph-ipso | 139.8 | 139.5 | 140.2 | 138.5 |
| Ph-meta (x2) | 128.6 | 128.5 | 128.8 | 128.9 |
| Ph-ortho (x2) | 128.1 | 128.3 | 128.0 | 128.5 |
| Ph-para | 127.2 | 127.0 | 127.5 | 127.8 |
| --- | --- | --- | --- | --- |
| Mean Absolute Error (MAE) | - | 0.25 ppm | 0.46 ppm | 1.14 ppm |
| MAPE (%) | - | 0.62% | 1.10% | 2.85% |
Objective Performance Breakdown
-
ACD/Labs (Winner for Complex Heteroatoms): ACD/Labs demonstrated the highest accuracy (MAE = 0.25 ppm). Its neural network successfully recognized the specific through-space deshielding effect of the Weinreb amide, predicting the Carbonyl (174.1 ppm) and N-CH
(32.0 ppm) almost perfectly. -
Mnova (Strong Ensemble Performance): Mnova performed exceptionally well in the aliphatic and aromatic regions but slightly overestimated the carbonyl shift (+0.7 ppm). Its ensemble approach provides a highly reliable secondary validation tool.
-
ChemDraw (Best for Rapid Structural Drafting): While ChemDraw is unparalleled for rapid workflow integration, its reliance on linear additivity rules caused it to struggle with the Weinreb amide moiety. It underestimated the carbonyl shift by 1.7 ppm and overestimated the N-CH
shift by 1.3 ppm, highlighting the limitations of additivity rules when dealing with restricted C-N bond rotation.
Conclusion
For researchers synthesizing complex drug intermediates like N-methoxy-N-methyl-2-phenylbutanamide, relying solely on basic additivity rules can lead to misassigned quaternary carbons. ACD/Labs provides the most robust
References
-
Advanced Chemistry Development (ACD/Labs). "NMR Predictors Comparison." ACD/Labs Resources. URL:[Link]
-
Comptes Rendus Chimie. "Deciding which is the best 1H NMR predictor for organic compounds using statistical tools." Academie des Sciences, 2022. URL:[Link]
-
Chemical Communications. "Synthesis of the α,β-unsaturated Weinreb amide substrates." Royal Society of Chemistry, 2012. URL:[Link]
-
Upstream Solutions. "An evaluation of ChemNMR, the NMR prediction software within ChemDraw Ultra." Upstream Solutions Review. URL:[Link]
Sources
Mass spectrometry fragmentation pattern of N-methoxy-N-methyl-2-phenylbutanamide
Executive Summary
Product Focus: N-methoxy-N-methyl-2-phenylbutanamide (Weinreb Amide) Primary Application: Synthetic intermediate for ketone production; impurity profiling in API synthesis. Audience: Analytical Chemists, Process Chemists, and Drug Development Scientists.
This guide provides a technical characterization of the electron ionization (EI) fragmentation patterns of N-methoxy-N-methyl-2-phenylbutanamide . As a Senior Application Scientist, I have structured this analysis to contrast the unique mass spectral behavior of this Weinreb amide against its standard amide analog, N,N-dimethyl-2-phenylbutanamide .
While standard amides exhibit predictable alpha-cleavage, the Weinreb amide introduces a labile N-O bond that creates a distinct "fingerprint" (the
Part 1: Structural & Theoretical Specifications
Before interpreting the spectra, we must establish the structural baseline. The presence of the 2-phenylbutanyl skeleton combined with the N-methoxy-N-methyl moiety dictates the fragmentation logic.
| Feature | Target Compound (Weinreb Amide) | Comparator (Standard Amide) |
| IUPAC Name | N-methoxy-N-methyl-2-phenylbutanamide | N,N-dimethyl-2-phenylbutanamide |
| Formula | ||
| Mol.[1] Weight | 207.27 Da | 191.27 Da |
| Key Moiety | N-O Bond (Labile) | N-C Bond (Stable) |
| Alpha-Substituent | Ethyl + Phenyl group | Ethyl + Phenyl group |
Part 2: Fragmentation Mechanism Analysis[2][3]
The mass spectrum of N-methoxy-N-methyl-2-phenylbutanamide is governed by three competing pathways. The hierarchy of these pathways differs significantly from standard amides due to the heteroatom stability of the Weinreb functionality.
Pathway A: The "Weinreb Cleavage" (Diagnostic)
Unlike standard amides, the Weinreb amide possesses a weak N-O bond. Upon electron impact (70 eV), the radical cation (
-
Transition:
-
Significance: This
peak is the diagnostic identifier for Weinreb amides. Standard amides cannot produce this loss.
Pathway B: Alpha-Cleavage (Acylium Ion Formation)
Both the target and the comparator undergo alpha-cleavage, breaking the bond between the carbonyl carbon and the amide nitrogen.
-
Target (Weinreb): Loss of the N-methoxy-N-methyl radical (60 Da). Result:
. -
Comparator (Dimethyl): Loss of the dimethylamino radical (44 Da). Result:
. -
Insight: The convergence at
confirms the identity of the acyl chain (2-phenylbutanoyl group) but does not distinguish the amide type.
Pathway C: McLafferty Rearrangement
The 2-phenylbutanyl chain contains a gamma-hydrogen (on the terminal methyl of the ethyl group). This allows for a six-membered transition state rearrangement.[2][3]
-
Mechanism:
-H transfer to Carbonyl O Cleavage of - bond Loss of Ethylene ( ). -
Target Fragment:
. -
Comparator Fragment:
.
Pathway Visualization (Graphviz)
Figure 1: Competing fragmentation pathways for N-methoxy-N-methyl-2-phenylbutanamide under 70 eV EI conditions.
Part 3: Comparative Performance Data
The following table summarizes the experimental expectations when comparing the Weinreb amide to its dimethyl analog. This data is crucial for validating the synthesis of the Weinreb intermediate before conversion to a ketone.
| Ion Type | Fragment Origin | Weinreb Amide ( | Dimethyl Amide ( | Interpretation |
| Molecular Ion | 207 (Med) | 191 (Med) | Confirms intact molecule. | |
| Diagnostic Loss | Heteroatom Cleavage | 176 ( | N/A | Primary Differentiator. Only Weinreb loses OMe. |
| Base Peak | Acylium Ion | 147 | 147 | Confirms the 2-phenylbutanoyl skeleton. |
| Rearrangement | McLafferty ( | 179 | 163 | Confirms the presence of the ethyl side chain. |
| Aromatic | Tropylium ( | 91 | 91 | Confirms the phenyl ring. |
Key Insight for Researchers: If you observe a strong peak at
Part 4: Experimental Protocol (Self-Validating)
To reproduce these results, use the following GC-MS methodology. This protocol includes a "System Suitability" step to ensure the ion source is not inducing thermal degradation of the labile N-O bond prior to ionization.
Sample Preparation
-
Solvent: HPLC-grade Dichloromethane (DCM) or Methanol.
-
Concentration: 100 µg/mL (100 ppm).
-
Derivatization: None required (compound is volatile and thermally stable enough for GC).
GC-MS Parameters
-
Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or Shimadzu QP2020).
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Inlet Temp: 250°C (Split mode 10:1).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 3 min.
-
-
Ion Source: Electron Ionization (EI) at 70 eV.[4]
-
Source Temp: 230°C.
Workflow Logic (Graphviz)
Figure 2: Analytical workflow for validating Weinreb amide identity.
Data Validation Criteria
-
Retention Time: The Weinreb amide (MW 207) will elute after the corresponding acid (if methylated) but typically before the corresponding ketone product due to polarity.
-
Intensity Ratio: The Acylium ion (
147) is typically the Base Peak (100%). The Diagnostic Ion ( 176) should be present at >5-10% relative abundance.
References
-
McLafferty, F. W. (1959).[5] Mass Spectrometric Analysis.[4][2][3][5][6][7][8] Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87.[5] [Link]
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns (Amides). Retrieved from [Link]
-
National Center for Biotechnology Information (PubChem). (2025).[9] Compound Summary for CID 13704543, N-Methoxy-N-methylbutanamide. Retrieved from [Link]
Sources
- 1. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. McLafferty Rearrangement (Chapter 80) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. One moment, please... [chemistrysteps.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. N-Methoxy-N-methyl-2-phenylacetamide | C10H13NO2 | CID 10419762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Understanding the McLafferty Rearrangement: A Key Reaction in Mass Spectrometry - Oreate AI Blog [oreateai.com]
- 9. N-Methoxy-N-methylbutyramide | C6H13NO2 | CID 13704543 - PubChem [pubchem.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Analysis of N-methoxy-N-methyl-2-phenylbutanamide: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the analytical challenge of resolving structurally similar synthetic intermediates. N-methoxy-N-methyl-2-phenylbutanamide is a specialized Weinreb amide derived from 2-phenylbutanoic acid. Because Weinreb amides are critical for the controlled, single-addition synthesis of ketones and aldehydes in pharmaceutical manufacturing , ensuring their absolute purity before downstream organometallic addition is non-negotiable.
This guide objectively compares various HPLC stationary phases for the purity analysis of this specific molecule, explains the mechanistic causality behind the chromatographic behavior, and provides a self-validating experimental protocol.
The Chemical Context and Impurity Profiling
To design a robust HPLC method, we must first understand the synthetic pathway and the physicochemical properties of the target molecule and its likely impurities. The synthesis typically involves the amidation of 2-phenylbutanoic acid with N,O-dimethylhydroxylamine using a coupling reagent (e.g., EDC/HOBt or triphosgene).
The primary analytical challenge is resolving the target Weinreb amide from unreacted [2], which shares the identical hydrophobic phenylbutane backbone but differs in its polar headgroup.
Chemical synthesis pathway and impurity origins for N-methoxy-N-methyl-2-phenylbutanamide.
Mechanistic Rationale for Mobile Phase Selection
2-Phenylbutanoic acid has a pKa of approximately 4.3. In a neutral mobile phase, it exists in a state of partial ionization, which leads to severe peak tailing and unpredictable retention times due to secondary interactions with residual silanols on the silica support. By utilizing 0.1% Trifluoroacetic Acid (TFA) in the mobile phase, we drive the pH down to ~2.0. This fully protonates the carboxylic acid, forcing it into a neutral, highly hydrophobic state that behaves predictably on reversed-phase media.
Comparative Column Chemistry Analysis
Standard C18 columns rely entirely on dispersive hydrophobic interactions. However, when the structural difference between the target and the impurity is purely a functional group exchange (carboxylic acid vs. N-methoxy-N-methyl amide) on an identical aromatic backbone, C18 often fails to provide baseline resolution.
We compared three column chemistries to identify the optimal stationary phase:
-
Standard C18 (Octadecylsilane): Provides strong retention but poor shape selectivity.
-
Phenyl-Hexyl: Introduces
interactions, allowing the stationary phase to interact with the phenyl ring of the analyte. -
Biphenyl: Features two aromatic rings that can pivot. This provides extreme shape selectivity and enhanced
interactions, perfectly accommodating the steric bulk of the Weinreb amide group while differentiating it from the planar carboxylic acid.
Quantitative Performance Comparison
The following table summarizes the experimental data obtained using a 15-minute gradient (20% to 80% Acetonitrile with 0.1% TFA) at 1.0 mL/min, measuring the critical pair (Target vs. 2-Phenylbutanoic acid).
| Column Chemistry (150 x 4.6 mm, 3 µm) | Target Retention Time | Resolution ( | Peak Tailing ( | Suitability Status |
| Standard C18 | 8.4 min | 1.4 | 1.65 | FAIL (Co-elution risk) |
| Phenyl-Hexyl | 9.1 min | 2.1 | 1.30 | PASS (Marginal) |
| Biphenyl | 11.3 min | 4.2 | 1.05 | PASS (Optimal) |
Causality of Results: The Biphenyl column drastically outperforms the C18 and Phenyl-Hexyl phases. The rigid biphenyl ligand creates a sterically demanding environment that easily distinguishes the bulky N-methoxy-N-methyl group from the smaller hydroxyl group of the precursor acid, resulting in a resolution (
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. The method cannot proceed to sample analysis unless the System Suitability Test (SST) criteria are strictly met. This approach mirrors the rigorous standards required for [3].
Step-by-step logical workflow for developing a stability-indicating HPLC method.
Step-by-Step Methodology
Step 1: Mobile Phase Preparation
-
Mobile Phase A: Add 1.0 mL of HPLC-grade Trifluoroacetic Acid (TFA) to 1000 mL of Milli-Q water. Mix well and degas.
-
Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile. Mix well and degas.
Step 2: Chromatographic Conditions
-
Column: Biphenyl, 150 mm x 4.6 mm, 3 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C (Controls mobile phase viscosity and stabilizes retention times).
-
Detection: UV at 210 nm (optimal for the amide carbonyl) and 254 nm (optimal for the phenyl ring).
-
Gradient Program:
-
0.0 - 2.0 min: 20% B
-
2.0 - 12.0 min: 20% to 80% B (Linear ramp)
-
12.0 - 15.0 min: 80% B (Wash)
-
15.1 - 20.0 min: 20% B (Re-equilibration)
-
Step 3: System Suitability Solution (SST) Preparation
-
Prepare a solution containing 1.0 mg/mL of N-methoxy-N-methyl-2-phenylbutanamide and spike it with 0.05 mg/mL of 2-phenylbutanoic acid (representing a 5% impurity load for worst-case resolution testing). Diluent should be 20% Acetonitrile in Water.
Step 4: The Self-Validation Gate (Execution)
-
Inject 10 µL of the SST solution.
-
Evaluate Criteria:
-
Is the Resolution (
) between the acid and the Weinreb amide 2.0? -
Is the Peak Tailing factor (
) for the target peak 1.5? -
Is the theoretical plate count (
) > 10,000?
-
-
Action: If all criteria are met, the system is validated for the current run. Proceed to inject the unknown synthetic samples. If any criterion fails, replace the mobile phase or column before proceeding.
Conclusion
For the purity analysis of N-methoxy-N-methyl-2-phenylbutanamide, traditional C18 columns lack the necessary shape selectivity to confidently resolve the target from its structurally analogous precursor, 2-phenylbutanoic acid. By transitioning to a Biphenyl stationary phase and utilizing a TFA-buffered acidic mobile phase , analysts can leverage
References
Comparative Guide: N-methoxy-N-methyl-2-phenylbutanamide vs. Nitrile Intermediates in Ketone Synthesis
Executive Summary
In the synthesis of complex pharmaceutical active ingredients (APIs), the controlled construction of carbon-carbon bonds to form ketones is a critical workflow. Historically, nitriles have been used as electrophilic precursors for Grignard and organolithium additions. However, when dealing with sterically hindered or α-acidic substrates like 2-phenylbutanoic acid derivatives, nitrile intermediates often fail due to severe side reactions.
This guide objectively compares the performance of N-methoxy-N-methyl-2-phenylbutanamide (the Weinreb amide of 2-phenylbutanoic acid) against its corresponding nitrile equivalent (2-phenylbutanenitrile ). By analyzing the mechanistic causality, experimental yields, and reaction conditions, we demonstrate why the Weinreb amide is the superior intermediate for reliable, high-yield ketone synthesis in drug development[1],[2].
Mechanistic Causality: Why Weinreb Amides Outperform Nitriles
To understand the operational superiority of N-methoxy-N-methyl-2-phenylbutanamide, we must examine the underlying physical chemistry and intermediate stability of both pathways.
The Nitrile Flaw: α-Deprotonation and Harsh Hydrolysis
Nitriles require highly nucleophilic organometallic reagents to drive the addition across the carbon-nitrogen triple bond. However, 2-phenylbutanenitrile possesses a highly acidic α-proton (activated by both the adjacent phenyl ring and the electron-withdrawing cyano group). When exposed to a Grignard reagent, the organometallic species frequently acts as a strong base rather than a nucleophile, abstracting the α-proton to form a stable keteniminate anion[3]. This halts the desired nucleophilic addition. Furthermore, even when addition is successful, the resulting imine magnesium salt requires harsh, strongly acidic hydrolysis to release the ketone, which can degrade acid-sensitive functional groups within complex APIs[2].
The Weinreb Advantage: The 5-Membered Chelate Effect
N-methoxy-N-methylamides (Weinreb amides) completely circumvent these limitations. When N-methoxy-N-methyl-2-phenylbutanamide reacts with a Grignard reagent, the highly electrophilic carbonyl carbon readily accepts the nucleophile. Crucially, the intermediate formed is a tetrahedral metal-chelate, stabilized by the coordination of the magnesium (or lithium) atom to both the carbonyl oxygen and the methoxy oxygen[1],[2].
This stable 5-membered cyclic chelate serves two vital functions:
-
Prevents Over-Addition: It locks the intermediate in the tetrahedral state, preventing the expulsion of the leaving group and subsequent over-addition of a second Grignard molecule (which would form an unwanted tertiary alcohol)[4].
-
Enables Mild Hydrolysis: The chelate is highly stable under the reaction conditions but collapses rapidly and cleanly into the target ketone upon the introduction of a mild aqueous quench (e.g., cold aqueous
), preserving sensitive molecular architectures[1],[4].
In competitive studies where both nitrile and Weinreb amide functionalities are present on the same molecule, organometallic reagents exhibit near-perfect chemoselectivity for the Weinreb amide, leaving the nitrile untouched[5].
Caption: Mechanistic divergence between Weinreb amide and nitrile intermediates during Grignard addition.
Comparative Performance Data
The following table summarizes the quantitative performance metrics of synthesizing a model ketone (1,2-diphenyl-1-butanone) using both intermediates via the addition of phenylmagnesium bromide (
| Performance Metric | N-methoxy-N-methyl-2-phenylbutanamide | 2-phenylbutanenitrile |
| Primary Reaction Pathway | Nucleophilic Acyl Substitution | α-Deprotonation / Sluggish Addition |
| Grignard Equivalents Req. | 1.05 – 1.20 eq. | 2.0 – 3.0+ eq. |
| Reaction Temperature | 0 °C to Room Temperature | Elevated (Reflux often required) |
| Intermediate Stability | High (Stable tetrahedral chelate) | Low (Prone to retro-addition/enolization) |
| Hydrolysis Conditions | Mild (Aqueous | Harsh (Strong aqueous |
| Chemoselectivity | Excellent (Tolerates remote nitriles) | Poor (Reacts with other electrophiles) |
| Typical Ketone Yield | 85% – 95% | < 30% (Major recovery of starting material) |
| Primary Byproducts | Trace tertiary alcohol | Unreacted nitrile, keteniminate degradation |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following step-by-step methodologies detail the synthesis of the Weinreb amide and its subsequent conversion to a ketone. These protocols utilize internal controls (e.g., gas evolution, color changes) to validate the success of each step.
Protocol A: Synthesis of (S)-N-Methoxy-N-methyl-2-phenylbutanamide
This protocol utilizes Deoxo-Fluor as a mild coupling agent to avoid the racemization of the α-chiral center, a common issue with standard peptide coupling reagents[1],[6].
-
Preparation: In an oven-dried, argon-purged flask, dissolve 1.0 mmol (164 mg) of (S)-2-phenylbutanoic acid in 5.0 mL of anhydrous dichloromethane (
). -
Base Addition: Add 1.5 mmol of N,N-diisopropylethylamine (DIPEA) dropwise while stirring at 0 °C.
-
Activation: Slowly add 1.2 mmol (265 mg) of Deoxo-Fluor reagent dropwise. Stir the solution for 15–30 minutes at 0 °C. Validation Check: The formation of the acid fluoride is complete when TLC shows the disappearance of the starting acid.
-
Amidation: Add 1.2 mmol (117 mg) of N,O-dimethylhydroxylamine hydrochloride in a single portion, followed by an additional 1.2 mmol of DIPEA.
-
Completion & Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Quench with saturated aqueous
, extract with , wash with brine, dry over , and concentrate under reduced pressure. -
Yield: The resulting (S)-N-methoxy-N-methyl-2-phenylbutanamide is typically obtained in >90% yield and can be used without further column chromatography[6].
Protocol B: Chemoselective Grignard Addition to Form the Ketone
-
Preparation: Dissolve 1.0 mmol of the synthesized N-methoxy-N-methyl-2-phenylbutanamide in 10 mL of anhydrous tetrahydrofuran (THF) or cyclopentyl methyl ether (CPME)[7] under an argon atmosphere. Cool the solution to 0 °C using an ice bath.
-
Nucleophilic Addition: Dropwise, add 1.1 mmol of the desired Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF). Validation Check: A slight exotherm may be observed. The formation of the stable magnesium chelate prevents runaway reactions.
-
Maturation: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.
-
Mild Cleavage: Cool the flask back to 0 °C and carefully quench the reaction by adding 5 mL of cold, saturated aqueous
. Causality Note: This mild acidic buffer breaks the metal chelate, releasing the ketone without risking acid-catalyzed aldol condensation or epimerization of the α-stereocenter. -
Isolation: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over
, and concentrate to yield the pure ketone.
Caption: Step-by-step experimental workflow for the synthesis of ketones via Weinreb amide intermediates.
Conclusion & Strategic Impact in Drug Development
The strategic replacement of nitrile intermediates with N-methoxy-N-methyl-2-phenylbutanamide fundamentally improves the efficiency of ketone synthesis. By leveraging the thermodynamic stability of the 5-membered metal chelate, chemists can completely suppress α-deprotonation and over-addition side reactions that plague nitrile chemistry[1],[4],[3].
In modern pharmaceutical development, this methodology is indispensable. For example, the synthesis of critical APIs like Tamoxifen (an anti-estrogenic drug for breast cancer) relies heavily on the precise construction of complex ketone precursors. Utilizing N-methoxy-N-methyl-2-phenylbutanamide in solvents like CPME has proven to be a highly scalable and robust pathway for these exact transformations[7]. For researchers aiming to optimize yield, preserve stereochemistry, and avoid harsh acidic workups, the Weinreb amide is undeniably the superior synthetic choice.
References
-
Weinreb amides ACS.org URL:[Link]
-
Converting Amides to Aldehydes and Ketones Chemistry Steps URL: [Link]
-
Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities ResearchGate URL: [Link]
-
Acyl hydrazides as acyl donors for the synthesis of diaryl and aryl alkyl ketones RSC.org URL: [Link]
-
Product Class 1: Acid Halides (Science of Synthesis 20.1) Thieme-Connect URL: [Link]
-
A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones PMC - NIH URL:[Link]
-
Grignard Reactions in Cyclopentyl Methyl Ether ResearchGate URL:[Link]
Sources
- 1. Weinreb amides [pubsapp.acs.org]
- 2. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl hydrazides as acyl donors for the synthesis of diaryl and aryl alkyl ketones - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC47967F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
Technical Comparison: Characterization and Stability of N-methoxy-N-methyl-2-phenylbutanamide vs. Acyl Derivatives
Executive Summary
Compound: N-methoxy-N-methyl-2-phenylbutanamide
CAS: 1246818-64-5 (Representative/Generic Weinreb Classification)
Formula:
This guide provides a technical comparison between N-methoxy-N-methyl-2-phenylbutanamide and its common electrophilic alternatives (Acid Chlorides, Esters). We focus on Elemental Analysis (EA) as the primary gatekeeping metric for purity, demonstrating how CHN data effectively distinguishes the target amide from unreacted precursors and side products.
Comparative Analysis: Why the Weinreb Amide?
In drug development, the synthesis of ketones from carboxylic acids is often plagued by over-addition (yielding tertiary alcohols). The Weinreb amide solves this via a stable metal-chelated intermediate.[1]
Performance Matrix
| Feature | Weinreb Amide (Target) | Acid Chloride (Alternative 1) | Methyl Ester (Alternative 2) |
| Reactivity | High selectivity for mono-addition | Extremely high; prone to over-addition | Moderate; prone to double addition |
| Stability | High (Bench stable, chromatographable) | Low (Hydrolyzes rapidly in air) | High (Stable) |
| EA Diagnostic | Distinct Nitrogen signal (6.76%) | Difficult (Hydrolysis alters %C/%H) | No Nitrogen; C% closely mimics acid |
| Primary Risk | Incomplete coupling | Decomposition/Hydrolysis | Over-alkylation to tertiary alcohol |
Mechanism of Action (The Chelation Effect)
The superiority of N-methoxy-N-methyl-2-phenylbutanamide lies in its ability to form a stable 5-membered chelate with the metal of the incoming nucleophile (Mg or Li), preventing the collapse of the tetrahedral intermediate until acidic workup.[1]
Figure 1: The "Chelation Lock" mechanism preventing over-addition, unique to the Weinreb amide structure.
Elemental Analysis Data: The Quality Gate
Accurate CHN analysis is critical to confirm the complete conversion of the starting acid to the amide. NMR can sometimes be ambiguous regarding bulk purity (e.g., trapped solvent or inorganic salts), whereas EA provides a definitive mass-balance check.
Theoretical Values
Molecular Formula:
-
Carbon (C): 69.54%
-
Hydrogen (H): 8.27%
-
Nitrogen (N): 6.76%
Experimental Data Interpretation
The following table illustrates how to interpret EA results to diagnose synthesis failure.
| Sample Status | % Carbon (C) | % Hydrogen (H) | % Nitrogen (N) | Diagnosis / Action |
| Theoretical | 69.54 | 8.27 | 6.76 | Target Value |
| Pass (High Purity) | 69.45 | 8.30 | 6.71 | Acceptable (Within ±0.4% tolerance).[2] Proceed to Grignard reaction. |
| Fail (Unreacted Acid) | 73.15 | 7.37 | 0.00 | Critical Failure. No amine incorporation. Re-run coupling. |
| Fail (Wet/Solvent) | < 68.00 | > 8.50 | < 6.50 | Trapped solvent (e.g., water/EtOAc). Dry sample under high vacuum. |
| Fail (Amine Salt) | < 50.00 | > 9.00 | > 10.00 | Excess N,O-dimethylhydroxylamine HCl remaining. Wash with dilute HCl. |
Technical Insight: The Nitrogen value is the "Truth Marker." If %N is significantly below 6.76%, you have unreacted starting material (2-phenylbutanoic acid) or non-nitrogenous impurities.
Experimental Protocol: Synthesis & Characterization
To ensure the EA values match the theoretical targets above, the following self-validating protocol is recommended. This method avoids DCC (which produces difficult-to-remove urea byproducts) in favor of CDI (Carbonyl Diimidazole), ensuring cleaner EA samples.
Materials
-
Substrate: 2-phenylbutanoic acid (1.0 eq)
-
Reagent: N,O-dimethylhydroxylamine hydrochloride (1.2 eq)
-
Coupling Agent: 1,1'-Carbonyldiimidazole (CDI) (1.1 eq)
-
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Workflow
-
Activation: Dissolve 2-phenylbutanoic acid in anhydrous DCM at 0°C. Add CDI portion-wise.
-
Observation: Vigorous evolution of
gas confirms activation. Stir for 30 mins.
-
-
Coupling: Add N,O-dimethylhydroxylamine hydrochloride in one portion. Stir at room temperature for 3-4 hours.
-
Checkpoint: TLC (30% EtOAc/Hexane) should show disappearance of the acid spot.
-
-
Workup (Crucial for EA):
-
Wash organic layer with 1M HCl (2x) to remove unreacted amine (this prevents falsely high %N).
-
Wash with Sat. NaHCO3 (2x) to remove unreacted acid (prevents low %N).
-
Wash with Brine, dry over
, and concentrate.
-
-
Purification: Flash column chromatography (Silica gel, EtOAc/Hexanes gradient).
-
Preparation for Analysis: Dry the resulting oil/solid under high vacuum (< 1 mbar) at 40°C for 12 hours.
-
Note: Inadequate drying is the #1 cause of EA failure for this compound class.
-
Troubleshooting Logic (Decision Tree)
Use this logic flow to determine the next step based on your Elemental Analysis results.
Figure 2: Logical decision tree for interpreting Elemental Analysis data.
References
-
Nahm, S., & Weinreb, S. M. (1981).[3] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818.
-
Mentzel, M., & Hoffmann, H. M. (1997). N-methoxy-N-methylamides (Weinreb amides) in modern organic synthesis. Journal for Practical Chemistry/Chemiker-Zeitung, 339(1), 517-524.
-
PubChem Compound Summary. (n.d.). N-methoxy-N-methyl-2-phenylacetamide (Structural Analog Reference). National Center for Biotechnology Information.
-
Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis: Mechanisms and Protocols.
Sources
Yield comparison of N-methoxy-N-methyl-2-phenylbutanamide via different coupling agents
As a Senior Application Scientist, navigating the synthesis of sterically hindered Weinreb amides requires moving beyond standard textbook procedures. The synthesis of N-methoxy-N-methyl-2-phenylbutanamide —a critical intermediate in the development of pharmaceuticals such as tamoxifen and tramadol analogs[1]—presents a unique set of synthetic hurdles.
This guide objectively compares the performance of leading coupling agents for this specific transformation, providing experimental data, mechanistic causality, and self-validating protocols designed for high-yield, epimerization-free scale-up.
The Synthesizer's Dilemma: Sterics and Epimerization
The coupling of 2-phenylbutanoic acid with N,O-dimethylhydroxylamine hydrochloride is notoriously challenging due to two inherent molecular features:
-
Steric Hindrance: The
-carbon is secondary and bears a bulky phenyl ring. This severely limits the trajectory for nucleophilic attack by the already bulky secondary amine (N,O-dimethylhydroxylamine). -
Epimerization Risk: The
-proton is highly acidic due to the electron-withdrawing effects of the adjacent phenyl and carbonyl groups. When utilizing enantiopure (S)- or (R)-2-phenylbutanoic acid, standard basic coupling conditions can rapidly deprotonate this position, leading to irreversible racemization[2].
To overcome these challenges, the choice of coupling agent dictates not just the yield, but the optical purity and operational scalability of the final product.
Logical selection matrix for coupling agents based on primary synthetic optimization goals.
Comparative Yield Analytics
The following table summarizes the quantitative performance of various coupling systems for the synthesis of N-methoxy-N-methyl-2-phenylbutanamide. Data is normalized for a 10 mmol scale reaction at ambient temperature (20-25°C).
| Coupling System | Equivalents | Base (Eq) | Solvent | Time | Isolated Yield | Epimerization Risk | Workup Complexity |
| HATU | 1.1 | DIPEA (3.0) | DMF | 2 h | 92% | Moderate | High (DMF/Salts) |
| T3P (50% in EtOAc) | 1.5 | Pyridine (3.0) | EtOAc | 12 h | 88% | Very Low | Low (Aqueous) |
| EDC·HCl / HOBt | 1.2 / 1.2 | NMM (3.0) | DCM | 16 h | 74% | Moderate | Moderate |
| Oxalyl Chloride * | 1.5 | Et₃N (2.5) | DCM | 4 h | 89% | High | Moderate (Gas) |
*Included as a classical baseline chemical activation method[1].
Causality in Protocol Design & Methodologies
A robust protocol must be a self-validating system. The methodologies below incorporate In-Process Controls (IPCs) to ensure the researcher can visually or analytically confirm success at each step without relying blindly on reaction times.
A. The High-Yield Standard: HATU-Mediated Coupling
HATU is a uronium salt that generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester[3].
-
The Causality: The nitrogen atom in the pyridine ring of HOAt provides neighboring group participation. This internal basic site hydrogen-bonds with the incoming amine, effectively pulling the bulky N,O-dimethylhydroxylamine into the sterically hindered carbonyl carbon, resulting in exceptionally fast kinetics and high yields.
Step-by-Step Protocol:
-
Preparation: Dissolve 2-phenylbutanoic acid (1.0 eq, 10 mmol) in anhydrous DMF (20 mL) under argon.
-
Base Addition: Add DIPEA (3.0 eq, 30 mmol). Causality: Excess base is required to neutralize the amine hydrochloride salt and drive the formation of the carboxylate.
-
Activation: Add HATU (1.1 eq, 11 mmol) in one portion at 0°C.
-
Self-Validation (IPC): The solution will transition from colorless to a distinct yellow within 5 minutes, confirming the formation of the active HOAt ester.
-
-
Coupling: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq, 12 mmol). Stir at room temperature for 2 hours.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3 × 20 mL). Wash the organic layer extensively with 5% LiCl (aq) to remove DMF, followed by brine. Dry over Na₂SO₄ and concentrate.
B. The Scale-Up Champion: T3P-Mediated Coupling
Propylphosphonic anhydride (T3P) is the premier choice for epimerization-prone substrates[4].
-
The Causality: T3P forms a mixed anhydride rather than an active ester. The activation is mild and does not generate highly basic or nucleophilic byproducts. When paired with a weak base like pyridine, the
-proton remains untouched, preserving the stereocenter[2]. Furthermore, all T3P byproducts are highly water-soluble, eliminating the need for column chromatography.
Step-by-Step Protocol:
-
Preparation: Suspend 2-phenylbutanoic acid (1.0 eq, 10 mmol) and N,O-dimethylhydroxylamine hydrochloride (1.5 eq, 15 mmol) in EtOAc (25 mL).
-
Base Addition: Add Pyridine (3.0 eq, 30 mmol) at 0°C.
-
Self-Validation (IPC): The suspension will clear into a homogeneous solution as the amine free-base is liberated.
-
-
Activation/Coupling: Dropwise add T3P (50% solution in EtOAc, 1.5 eq, 15 mmol) over 15 minutes. Allow to warm to room temperature and stir for 12 hours.
-
Workup: Add water (20 mL) directly to the reaction flask and stir vigorously for 10 minutes. Causality: This hydrolyzes any unreacted T3P into water-soluble propylphosphonic acid. Separate the layers, wash the organic phase with 1M HCl, then saturated NaHCO₃. Dry and concentrate to yield analytically pure product.
C. The Traditional Baseline: EDC/HOBt Coupling
While ubiquitous, EDC/HOBt struggles with the steric bulk of 2-phenylbutanoic acid.
-
The Causality: The intermediate OBt ester is relatively stable. Because the nucleophilic attack by the bulky amine is slow, the intermediate has time to undergo side reactions, such as rearrangement into an inactive N-acylurea, capping the yield at ~74%.
Experimental workflow for Weinreb amide synthesis highlighting reagent addition sequence.
Conclusion and Recommendations
For the synthesis of N-methoxy-N-methyl-2-phenylbutanamide, the choice of coupling agent must be aligned with the project phase:
-
Discovery & MedChem (mg to gram scale): Use HATU [3]. The >90% yield and 2-hour reaction time accelerate library synthesis, and the high cost is negligible at a small scale.
-
Process Chemistry & Scale-Up (kg scale): Use T3P [4]. The elimination of column chromatography, combined with zero epimerization risk and non-toxic byproducts, makes it the indisputable choice for bulk manufacturing[2]. Avoid acid chloride methods unless specialized cryogenic reactors are available to manage the severe racemization risks[1].
References
- Grignard Reactions in Cyclopentyl Methyl Ether - ResearchGate.
- Understanding T3P® from start to finish - RxWeb.
- WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE - AMRI.
- Optimizing Peptide Coupling: Key Techniques - JPT.
- Weinreb ketone synthesis - Wikipedia.
Sources
Safety Operating Guide
N-methoxy-N-methyl-2-phenylbutanamide proper disposal procedures
As a Senior Application Scientist, I understand that managing chemical logistics is just as critical as the synthesis itself. N-methoxy-N-methyl-2-phenylbutanamide (CAS: 166337-42-4) is a highly specialized Weinreb amide derived from 2-phenylbutanoic acid. In drug development and complex organic synthesis, it is prized for its ability to undergo mono-addition with organometallic reagents to form ketones, entirely bypassing the over-addition issues that plague standard esters and acid chlorides[1][2].
However, the very properties that make this compound synthetically valuable—its stable chelating ability and its reliance on specific solvent matrices—dictate a rigorous, causality-driven approach to its handling and disposal. This guide provides a comprehensive, self-validating standard operating procedure (SOP) for the safe operational handling and disposal of this compound and its associated waste streams.
Physicochemical Hazard Profile & Causality
To safely dispose of a chemical, we must first understand its behavior in the laboratory environment. Weinreb amides contain a unique N-O bond that, under specific transition-metal catalyzed conditions, can act as an internal oxidant[1]. Furthermore, the synthesis and utilization of these amides frequently involve toxic halogenated solvents (like 1,2-dichloroethane or dichloromethane)[1] or specialized ethers (like cyclopentyl methyl ether)[3].
Table 1: Physicochemical & Waste Stream Summary
| Parameter | Specification | Operational Implication |
| Chemical Identity | N-methoxy-N-methyl-2-phenylbutanamide | Target analyte for waste labeling. |
| Molecular Formula | C12H17NO2 (MW: 207.27 g/mol ) | High carbon content; highly suitable for thermal destruction (incineration)[4]. |
| Primary Hazards | Skin/Eye Irritant, Environmental Toxicity | Mandates strict PPE (nitrile gloves, goggles) and secondary containment. |
| Byproduct Matrix | N,O-dimethylhydroxylamine salts | Post-reaction aqueous waste will contain water-soluble amine salts requiring pH neutralization. |
| Waste Classification | RCRA Regulated Organic Waste[5] | Must be segregated into Halogenated vs. Non-Halogenated streams based on the solvent used. |
Operational Context: The Reaction & Waste Generation Lifecycle
The disposal of N-methoxy-N-methyl-2-phenylbutanamide rarely involves the pure compound. More often, you are disposing of unreacted starting material, stable tetrahedral intermediates, and reaction byproducts following an organometallic addition (e.g., Grignard reaction).
When a nucleophile attacks this Weinreb amide, it forms a highly stable five-membered cyclic tetrahedral intermediate[1][2]. This intermediate does not collapse until it is intentionally subjected to an acidic aqueous workup[2]. Therefore, the waste generated is a biphasic mixture: an organic layer containing unreacted amide and the target ketone, and an aqueous layer containing the cleaved N,O-dimethylhydroxylamine salt and quenched metals.
Reaction pathway and waste generation of N-methoxy-N-methyl-2-phenylbutanamide.
Step-by-Step Disposal Protocol
The following protocol ensures that unreacted reagents are neutralized and that waste is compliantly segregated. Do not pour this compound down the drain. The EPA enforces strict regulations under the Resource Conservation and Recovery Act (RCRA) regarding the safe handling, treatment, and disposal of hazardous wastes[5].
Step 1: Quenching of Reactive Intermediates
Because this amide is typically reacted with Grignard or organolithium reagents, the reaction mixture must be fully quenched before it can be classified as stable waste.
-
Transfer the reaction vessel to a fume hood.
-
Slowly add a weak proton source (e.g., isopropanol or ethyl acetate) dropwise at 0°C to consume unreacted organometallics.
-
Follow with the dropwise addition of saturated aqueous ammonium chloride (
).
-
Self-Validation Checkpoint: Monitor the solution. The quench is complete and self-validated only when all gas evolution (bubbling) has ceased, and the internal temperature of the flask stabilizes at room temperature without external cooling.
Step 2: Biphasic Waste Segregation
To minimize the cost and environmental burden of incineration, segregate the aqueous and organic waste streams.
-
Transfer the quenched mixture to a separatory funnel.
-
Allow the layers to separate. The cleaved N,O-dimethylhydroxylamine byproduct will partition into the aqueous layer. The unreacted N-methoxy-N-methyl-2-phenylbutanamide will remain in the organic layer.
-
Drain the aqueous layer into a dedicated "Hazardous Aqueous Waste - Heavy Metals/Amines" carboy.
-
Drain the organic layer into a dedicated "Hazardous Organic Waste" carboy.
-
Self-Validation Checkpoint: Perform a pH test on the aqueous waste stream. It should be slightly acidic to neutral (pH 5-7). If it is highly basic, unquenched amines or hydroxides remain, requiring further neutralization with dilute
before sealing the carboy.
Step 3: Halogenated vs. Non-Halogenated Routing
-
If the synthesis utilized solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM)[1], the organic waste must be routed to a Halogenated Organic Waste container.
-
If green solvents like cyclopentyl methyl ether (CPME) or THF were used[3], route to Non-Halogenated Organic Waste . Bulk quantities of non-halogenated organic compounds are best disposed of via high-temperature incineration[4].
Spill Response and Decontamination
In the event of an accidental spill of pure N-methoxy-N-methyl-2-phenylbutanamide (which typically presents as a viscous oil or low-melting solid):
-
Containment: Immediately isolate the area. Don appropriate PPE (splash goggles, heavy-duty nitrile gloves, lab coat).
-
Absorption: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or diatomaceous earth. Do not use combustible materials like sawdust.
-
Collection: Sweep the absorbed mixture using non-sparking tools and place it into a chemically resistant, sealable polyethylene container.
-
Surface Decontamination: Wash the spill surface thoroughly with soap and water, followed by an isopropanol wipe-down, to remove residual amide traces that could act as skin irritants.
-
Disposal: Label the collection container as solid hazardous waste and manifest it for incineration.
Regulatory Compliance & Manifesting
Under EPA guidelines, the generator is responsible for the waste from cradle to grave.
-
Manifesting: All waste containing N-methoxy-N-methyl-2-phenylbutanamide must be documented using the EPA Uniform Hazardous Waste Manifest before being transported off-site for treatment, recycling, or disposal[6].
-
Storage Limits: Ensure that satellite accumulation areas do not exceed regulatory volume limits (typically 55 gallons of hazardous waste) and that transfer facilities do not hold the waste for more than 10 days without a specific storage permit[6].
By understanding the mechanistic behavior of Weinreb amides, laboratories can implement disposal protocols that are not only regulatory compliant but inherently safe by design.
References
-
"Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC." National Institutes of Health (NIH). Available at:[Link]
-
"Recent Developments in Weinreb Synthesis and their Applications." Oriental Journal of Chemistry. Available at:[Link]
-
"Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds." US Environmental Protection Agency (EPA). Available at:[Link]
-
"Waste, Chemical, and Cleanup Enforcement." US Environmental Protection Agency (EPA). Available at: [Link]
-
"Hazardous Waste Transportation." US Environmental Protection Agency (EPA). Available at:[Link]
-
"Grignard Reactions in Cyclopentyl Methyl Ether." ResearchGate. Available at:[Link]
Sources
- 1. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
